molecular formula C9H6N2O3 B578853 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid CAS No. 19181-77-2

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Cat. No.: B578853
CAS No.: 19181-77-2
M. Wt: 190.158
InChI Key: YMZRVSIMAIQEJB-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is a versatile quinazolinone-based building block central to modern medicinal chemistry and anticancer drug discovery research. This scaffold is a key intermediate in the rational design and synthesis of novel small-molecule inhibitors targeting critical biological pathways. Its significant research value lies in its application for constructing dual-target inhibitors, particularly in oncology. Scientific studies have demonstrated the utility of the quinazolinone core in creating potent dual PI3K/HDAC inhibitors, which synergistically disrupt cancer cell proliferation and survival by simultaneously inhibiting phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes . Furthermore, the 4-hydroxyquinazoline pharmacophore is instrumental in developing novel Poly(ADP-ribose) polymerase (PARP) inhibitors. Such derivatives have shown promising efficacy in overcoming primary resistance in BRCA1/2-mutant cancer cell models, such as HCT-15 and HCC1937, by stimulating the formation of intracellular ROS and promoting cancer cell apoptosis . The carboxylic acid functional group at the 8-position provides a critical synthetic handle for further structural diversification, enabling researchers to link this privileged scaffold to other pharmacophores via amide bond formation or to optimize drug-like properties. This compound serves as a foundational template for developing targeted therapies, including VEGFR-2 inhibitors for anti-angiogenic approaches, making it an invaluable asset for hit-to-lead optimization campaigns in oncological and epigenetic research .

Properties

IUPAC Name

4-oxo-3H-quinazoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-2-1-3-6(9(13)14)7(5)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZRVSIMAIQEJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659436
Record name 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19181-77-2
Record name 4-Oxo-1,4-dihydroquinazoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a member of the quinazolinone class of heterocyclic compounds, is a molecule of interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure, appearing in numerous biologically active compounds and approved drugs, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] A thorough understanding of the physicochemical properties of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available and predicted physicochemical data for this compound (CAS No. 19181-77-2)[4][5][6][7] and outlines representative experimental protocols for their determination.

Core Physicochemical Properties

Due to the limited availability of direct experimental data for this compound, the following table includes predicted values from computational models alongside general information. It is crucial to note that these are theoretical estimations and should be confirmed by empirical testing.

PropertyPredicted Value/InformationData Type
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol [4][8]
Melting Point Not experimentally determined. Typically, quinazolinone derivatives are crystalline solids with high melting points.[9][10]Predicted
Boiling Point Not determined; likely to decompose at high temperatures.Predicted
pKa Not experimentally determined. The presence of a carboxylic acid group suggests an acidic pKa, likely in the range of 3-5.[11] The quinazolinone core also has basic nitrogen atoms. Computational methods can be employed for more precise predictions.[12][13][14][15]Predicted
logP (Octanol/Water Partition Coefficient) Not experimentally determined. Prediction would be necessary to estimate its lipophilicity, which is a key factor in membrane permeability and bioavailability.Predicted
Aqueous Solubility Not experimentally determined. The presence of both a carboxylic acid and a heterocyclic core suggests pH-dependent solubility.[16]Predicted

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of quinazolinone carboxylic acids. These protocols are based on standard laboratory practices and can be adapted for this compound.

The melting point of a solid crystalline compound is a crucial indicator of its purity.

Methodology: Capillary Melting Point Determination [17][18]

  • Sample Preparation: A small, dry sample of the crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with both acidic (carboxylic acid) and potentially basic (quinazoline nitrogens) functional groups, multiple pKa values may be present.

Methodology: Potentiometric Titration [19][20][21]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[19] The ionic strength of the solution is kept constant using an inert salt like KCl.[19]

  • Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the acidic pKa, and a strong acid (e.g., 0.1 M HCl) for the basic pKa. The titrant is added in small, precise increments.[19]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa value corresponds to the pH at the half-equivalence point. For multiple pKa values, the inflection points on the curve are used to determine the equivalence points.

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its ADME properties.

Methodology: Shake-Flask Method [22][23]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[23]

  • Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for the partitioning of the compound between the two phases. The funnel is then left undisturbed to allow for complete phase separation.[24]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.[22]

Aqueous solubility is a fundamental property that influences the bioavailability of a drug candidate.

Methodology: Saturation Shake-Flask Method [25]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous solvent (e.g., water or a buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.[25]

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Result: The determined concentration represents the equilibrium solubility of the compound under the specified conditions. For ionizable compounds, this process should be repeated at different pH values to generate a pH-solubility profile.[16]

Visualizations

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties discussed.

G General Workflow for Physicochemical Property Determination cluster_synthesis Synthesis and Purification cluster_properties Physicochemical Profiling cluster_data Data Analysis and Application Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Pure Compound pKa pKa Determination Characterization->pKa Pure Compound logP logP Determination Characterization->logP Pure Compound Solubility Aqueous Solubility Determination Characterization->Solubility Pure Compound DataAnalysis Data Analysis and Interpretation MeltingPoint->DataAnalysis pKa->DataAnalysis logP->DataAnalysis Solubility->DataAnalysis ADME_Prediction ADME/PK Modeling DataAnalysis->ADME_Prediction DrugDevelopment Informing Drug Development Decisions ADME_Prediction->DrugDevelopment

Caption: A flowchart illustrating the synthesis, purification, and subsequent determination of key physicochemical properties for a target compound, leading to data analysis for drug development applications.

This diagram shows the interconnectedness of the core physicochemical properties and their influence on the drug development process.

G Impact of Physicochemical Properties on Drug Development pKa pKa Solubility Solubility pKa->Solubility Absorption Absorption pKa->Absorption Solubility->Absorption Formulation Formulation Solubility->Formulation logP logP (Lipophilicity) logP->Absorption Distribution Distribution logP->Distribution Metabolism Metabolism logP->Metabolism MeltingPoint Melting Point (Purity/Stability) MeltingPoint->Formulation Bioavailability Bioavailability Absorption->Bioavailability Distribution->Bioavailability Metabolism->Bioavailability Excretion Excretion Excretion->Bioavailability Formulation->Bioavailability

Caption: A diagram illustrating how fundamental physicochemical properties influence ADME processes and formulation strategies, ultimately impacting a drug candidate's bioavailability.

While direct experimental data for this compound remains scarce in the public domain, this guide provides a framework for its physicochemical characterization. The presented predicted values offer a starting point for in silico modeling and experimental design. The detailed, representative protocols for determining melting point, pKa, logP, and solubility serve as a practical resource for researchers aiming to empirically characterize this compound and its analogs. A thorough understanding of these fundamental properties is indispensable for advancing quinazolinone-based scaffolds in the drug discovery and development pipeline.

References

Spectroscopic and Structural Elucidation of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring system. The protons on the benzene ring portion will likely appear as doublets or triplets in the range of δ 7.0-8.5 ppm. The proton of the carboxylic acid group will exhibit a broad singlet at a downfield chemical shift, typically above δ 10 ppm. The N-H proton of the quinazolinone ring is also expected to be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the quinazolinone ring around δ 160-165 ppm and the carboxylic acid carbonyl carbon around δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 115-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibrations of the quinazolinone and the carboxylic acid are expected to appear as strong absorptions between 1650 cm⁻¹ and 1750 cm⁻¹. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations will be present in the 1450-1620 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₆N₂O₃, 190.16 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ (44 amu) from the carboxylic acid group and potentially the loss of CO (28 amu) from the quinazolinone ring.

Spectroscopic Data of a Structurally Related Analog: 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid

To provide a quantitative reference, the following tables summarize the spectroscopic data for 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid.[1]

Table 1: ¹H NMR Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
14.55br, s-1HCOOH
8.58d8.62HAr-H
8.43d8.41HAr-H
8.18-8.09m-2HAr-H
7.83t8.21HAr-H
7.67d8.62Hother Ar-H

Table 2: ¹³C NMR Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]

Chemical Shift (δ, ppm)Assignment
166.64C=O, acid
159.85Aromatic C
158.45Aromatic C
151.78Aromatic C
136.53Aromatic C
136.01Aromatic C
135.82Aromatic C
130.35Aromatic C
129.37Aromatic C
129.07Aromatic C
126.49Aromatic C
119.83Aromatic C

Table 3: IR and MS Data of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid [1]

Spectroscopic TechniqueCharacteristic Peaks/Values
IR (ν, cm⁻¹) 3500-2500 (COOH), 3119 (Ar CH), 1776 (C=O, acid), 1614-1455 (C=C and C=N)
HRMS (QTOF-ESI) m/z calcd for C₁₅H₉ClN₂O₂: 284.0353; found: 284.0357 [M]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A generalized protocol for acquiring NMR spectra of organic compounds is as follows:[2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2] The solution should be filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). Standard pulse sequences are used for both one-dimensional and two-dimensional experiments.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the thin solid film method:[3]

  • Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[3]

  • Film Formation: Apply a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3] Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]

  • Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

A general procedure for mass spectrometry analysis is as follows:[4]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[5] For non-volatile samples, techniques like electrospray ionization (ESI) are used where the sample is dissolved in a suitable solvent and infused into the ion source.

  • Ionization: The sample molecules are ionized. In ESI, a high voltage is applied to the liquid to create an aerosol, and the solvent evaporation leads to the formation of charged molecular ions.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound using various spectroscopic techniques.

Spectroscopic_Workflow Logical Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data Proton & Carbon Environment, Connectivity NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Elemental Composition MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, focusing on its historical context, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. The quinazolinone scaffold is a constituent of numerous natural products and synthetic compounds with therapeutic applications. This guide focuses specifically on the 8-carboxylic acid derivative of 4-oxo-3,4-dihydroquinazoline, a less-documented member of this family, providing a detailed account of its likely synthetic route based on established chemical principles and the historical development of quinazolinone synthesis.

Historical Context of Quinazolinone Synthesis

The synthesis of the quinazolinone ring system has a rich history dating back to the late 19th century. The earliest methods laid the groundwork for more advanced and efficient synthetic protocols developed over the following decades.

Early Synthetic Milestones

The first synthesis of a quinazoline derivative was reported by Griess in 1869. However, the most foundational method for the preparation of 4(3H)-quinazolinones is the Niementowski quinazoline synthesis , first described by Stefan Niementowski in 1895.[1][2][3] This reaction involves the condensation of an anthranilic acid with an amide at elevated temperatures.[4][1][2][3] The versatility and simplicity of the Niementowski synthesis have made it a cornerstone in quinazolinone chemistry.

Over the years, numerous modifications and improvements to the original Niementowski protocol have been developed. A significant advancement has been the application of microwave-assisted organic synthesis (MAOS).[5][6][7][8] Microwave irradiation can dramatically reduce reaction times, improve yields, and often leads to cleaner products compared to conventional heating methods.[5][6][7][8]

Historical_Development A Griess Synthesis (1869) First Quinazoline Synthesis B Niementowski Synthesis (1895) Anthranilic Acid + Amide A->B Conceptual Evolution C Further Developments (Early-Mid 20th Century) B->C Methodological Refinements D Microwave-Assisted Synthesis (Late 20th - 21st Century) C->D Technological Advancement

Historical Development of Quinazolinone Synthesis

Synthesis of this compound

While specific literature detailing the discovery and synthesis of this compound is scarce, a plausible and efficient synthetic route can be extrapolated from the well-established Niementowski synthesis. The logical starting material for this synthesis is 2-aminoterephthalic acid, which possesses the requisite amino and carboxylic acid functionalities at the appropriate positions on the benzene ring.

The proposed synthesis involves the cyclocondensation of 2-aminoterephthalic acid with formamide, which serves as the source of the C2 carbon of the quinazolinone ring.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Aminoterephthalic Acid (1) C Niementowski Reaction (Thermal or Microwave) A->C B Formamide (Excess) B->C D 4-oxo-3,4-dihydroquinazoline- 8-carboxylic acid (2) C->D

Proposed Synthetic Workflow for the Target Compound
Experimental Protocols

Below are detailed, plausible experimental protocols for the synthesis of this compound based on the Niementowski reaction, including both conventional heating and microwave-assisted methods.

Protocol 1: Conventional Thermal Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminoterephthalic acid (1.0 eq) and formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Protocol 2: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminoterephthalic acid (1.0 eq) and formamide (5-10 eq).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150-200 °C for 15-30 minutes.

  • Work-up and Purification: Follow the same work-up and purification steps as described in the conventional thermal synthesis protocol.

Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₆N₂O₃PubChem
Molecular Weight190.16 g/mol PubChem
AppearancePredicted: White to off-white solid-
Melting Point>300 °C (Predicted)PubChem
SolubilityPredicted: Sparingly soluble in water, soluble in DMSO-
pKaPredicted: ~3.5-4.5 (carboxylic acid), ~8-9 (amide N-H)-

Table 2: Hypothetical Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Peaks
¹H NMR (DMSO-d₆)δ 13.0-14.0 (br s, 1H, COOH), δ 12.0-12.5 (br s, 1H, NH), δ 8.1-8.3 (m, 2H, Ar-H), δ 7.8-8.0 (m, 2H, Ar-H)
¹³C NMR (DMSO-d₆)δ 167-169 (COOH), δ 160-162 (C=O), δ 148-150 (C=N), δ 145-147 (Ar-C), δ 135-137 (Ar-CH), δ 125-130 (Ar-C), δ 120-125 (Ar-CH)
IR (KBr, cm⁻¹)3200-2500 (br, O-H stretch of COOH), 3100-3000 (N-H stretch), 1700-1680 (C=O stretch of COOH), 1680-1660 (C=O stretch of quinazolinone), 1620-1600 (C=N stretch)
Mass Spec (ESI-)m/z: 189.02 [M-H]⁻

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with the quinazolinone scaffold, this compound and its derivatives represent a class of compounds with potential for further investigation in drug discovery programs. The presence of a carboxylic acid group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. Potential areas of interest for biological evaluation could include anticancer, anti-inflammatory, and antimicrobial activities.[4][10]

Conclusion

While the specific discovery and historical narrative of this compound are not well-documented, its synthesis can be confidently approached through the time-tested Niementowski reaction. The application of modern techniques such as microwave-assisted synthesis offers an efficient route to this compound. This technical guide provides a solid foundation for researchers interested in the synthesis and potential applications of this and related quinazolinone derivatives, bridging the gap in the existing literature by providing detailed, plausible experimental protocols and a summary of its expected properties. Further research into the biological activities of this compound is warranted to explore its therapeutic potential.

References

The Pivotal Role of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid: A Technical Overview of its Synthetic Utility and the Biological Landscape of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the direct mechanism of action of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid is not extensively documented in publicly available research, its significance in medicinal chemistry is profound. This molecule serves as a critical starting material and structural scaffold for the synthesis of a diverse array of biologically active quinazolinone derivatives. This technical guide elucidates the role of this compound as a key chemical intermediate and explores the mechanisms of action of the broader class of quinazolinone compounds derived from it.

The Quinazolinone Scaffold: A Privileged Structure in Drug Discovery

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The versatility of the quinazolinone structure allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired therapeutic effects.

Synthetic Utility of this compound

This compound is a valuable building block in the synthesis of more complex molecules. The carboxylic acid group at the 8-position provides a reactive handle for further chemical modifications, such as esterification and amidation, allowing for the construction of extensive compound libraries for drug screening.

Representative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway where this compound serves as a precursor to more elaborate quinazolinone derivatives. This workflow is a composite of synthetic strategies reported in the chemical literature.

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_intermediate Key Intermediate cluster_derivatization Further Derivatization cluster_final Bioactive Derivatives start This compound esterification Esterification (e.g., H2SO4, MeOH) start->esterification Step 1a amidation Amidation (e.g., Amine, Coupling Agents) start->amidation Step 1b intermediate Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate esterification->intermediate suzuki Suzuki Coupling (e.g., Boronic Acid, Pd Catalyst) intermediate->suzuki Step 2a buchwald Buchwald-Hartwig Amination (e.g., Amine, Pd Catalyst) intermediate->buchwald Step 2b final_suzuki Substituted Quinazolinone Derivatives suzuki->final_suzuki final_buchwald N-Aryl Quinazolinone Derivatives buchwald->final_buchwald

Synthetic pathway from the core compound.

Biological Activities of Quinazolinone Derivatives

While data on the parent molecule is sparse, numerous derivatives have been synthesized and evaluated for their biological activity. The following sections summarize the key findings for these related compounds.

Enzyme Inhibition

A prominent mechanism of action for many quinazolinone derivatives is the inhibition of enzymes, particularly kinases, which are crucial components of cellular signaling pathways.

  • VEGFR-2 Inhibition: Certain quinazolinone derivatives bearing a urea functionality have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[5]

  • General Kinase Inhibition: The quinazoline scaffold is a common feature in many kinase inhibitors. By modifying the substituents, researchers can target specific kinases involved in cancer cell proliferation and survival.

Antimicrobial Activity

Quinazolinone derivatives have demonstrated notable activity against a range of microbial pathogens.

  • Antibacterial Activity: Studies have shown that certain quinazolin-4(3H)-ones exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.[1]

  • Antifungal Activity: Various substituted quinazolinones have been reported to possess antifungal properties.[2][3]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available due to the limited research on its direct biological effects. However, standard assays are employed to evaluate the biological activity of its derivatives.

General Protocol for Kinase Inhibition Assay
  • Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A solution of the test compound is pre-incubated with the kinase in the assay buffer.

    • The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.

    • The luminescence or fluorescence is measured, which is proportional to the kinase activity.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Reagents and Materials: Mueller-Hinton broth (MHB), bacterial or fungal inoculum, test compounds (dissolved in a suitable solvent), and sterile 96-well microtiter plates.

  • Procedure:

    • Serial two-fold dilutions of the test compounds are prepared in MHB in the microtiter plates.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound is a molecule of significant interest not for its own elucidated biological activity, but as a foundational element for the creation of new chemical entities. The quinazolinone scaffold, readily accessible from this starting material, continues to be a fruitful area of research in the quest for novel therapeutics. Future investigations into the direct biological effects of the parent molecule may reveal currently unknown activities, further expanding its importance in the field of drug discovery.

References

Tautomerism in 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous biologically active compounds. The therapeutic efficacy, chemical reactivity, and physicochemical properties of molecules containing this core, such as 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, are profoundly influenced by tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in this structure, focusing on the predominant lactam-lactim forms. It consolidates theoretical and experimental findings, details analytical methodologies for characterization, and presents quantitative data on tautomer stability to serve as a vital resource for researchers in drug discovery and development.

Introduction to Tautomerism in 4(3H)-Quinazolinones

The quinazolinone core, a fusion of benzene and pyrimidine rings, is a structural motif found in a wide array of natural and synthetic compounds with diverse pharmacological activities.[1] The 4(3H)-quinazolinone structure is characterized by a carbonyl group at the C4 position and a proton on the nitrogen at the N3 position. This arrangement facilitates prototropic tautomerism, a form of structural isomerism involving the migration of a proton.

For this compound, the most significant equilibrium is the lactam-lactim tautomerism. This involves the reversible interconversion between the amide-like lactam form (4-oxo-3,4-dihydro) and the enol-like lactim form (4-hydroxy). The position of this equilibrium can significantly impact the molecule's properties, including hydrogen bonding capacity, pKa, solubility, and ultimately, its interaction with biological targets.[1]

Tautomeric_Equilibrium cluster_0 cluster_1 img_lactam img_lactim img_lactam->img_lactim lbl_lactam Lactam (Keto) Form This compound lbl_lactim Lactim (Enol) Form 4-hydroxyquinazoline-8-carboxylic acid

Caption: The primary lactam-lactim tautomeric equilibrium in this compound.

Tautomer Stability and Equilibrium

In the solid state and in most solutions, the lactam form of 4(3H)-quinazolinones is predominantly favored.[1] This stability is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1] X-ray crystallographic studies of various quinazolinone derivatives consistently show the molecule in the lactam conformation.[1]

Computational Analysis

While specific experimental data on the tautomeric equilibrium constant (K_T) for this compound is scarce, computational studies on the parent scaffold, 4(3H)-quinazolinone, provide significant insights. Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative energies of tautomers. A DFT study investigating isomers of 4-hydroxyquinazoline concluded that the lactam form is the most stable tautomer in both the gas phase and various solvents.[1]

Table 1: Calculated Relative Energies of 4-Hydroxyquinazoline Tautomers

Tautomer/IsomerRelative Energy (ΔE, kcal/mol)
4(3H)-Quinazolinone (Lactam) 0.00
4-Hydroxyquinazoline (Lactim)> 5.0 (Varies with model)
Other Isomers> 10.0
Data represents typical computational findings for the parent scaffold. The presence of the 8-carboxylic acid group may slightly alter the precise energy differences but is not expected to change the overall preference for the lactam form.
Solvent Effects

The position of the keto-enol equilibrium is highly dependent on the solvent. Studies on related quinazolinone derivatives have shown that the keto form is favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents.[2][3] This is because polar solvents can stabilize the more polar keto tautomer, whereas non-polar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.

Table 2: Tautomeric Composition of a Quinazolin-4-one Derivative in Different Solvents

SolventTautomer FormPercentage (%)
DMSO (Polar Aprotic)Keto (Lactam)Predominant
Enol (Lactim)Minor
Chloroform (Non-polar)Keto (Lactam)Minor
Enol (Lactim)Predominant
Data from a study on a novel 1,3,4-thiadiazole derivative containing a quinazolin-4-one moiety, illustrating the principle of solvent-dependent tautomerism.[2][3][4]

Experimental Protocols for Tautomer Characterization

A multi-faceted approach using various spectroscopic techniques is required to fully characterize the tautomeric equilibrium.

Experimental_Workflow cluster_workflow General Workflow for Tautomer Analysis Sample Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6, CDCl3) Analysis Spectroscopic Analysis (¹H NMR, ¹³C NMR, UV-Vis, FT-IR) Sample->Analysis Acquire Data Processing Data Processing (Identify unique signals, integrate peak areas) Analysis->Processing Analyze Spectra Determination Equilibrium Constant (KT) Determination (Calculate tautomer ratio) Processing->Determination Quantify

Caption: A generalized experimental workflow for the characterization of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and non-invasive technique for studying tautomeric equilibria in solution.

Detailed Protocol for ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh a sample of this compound. Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a standard concentration (e.g., 5-10 mg/mL).[1]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify signals unique to each tautomer. For the lactam form, the N3-H proton will be a key indicator. For the lactim form, the O4-H proton signal would be characteristic. Protons on the quinazoline ring adjacent to the C4 position may also show distinct chemical shifts for each tautomer.

    • Integrate the signals corresponding to protons that are unique to each tautomer.[1]

  • Quantification: The tautomeric equilibrium constant (K_T = [Lactim]/[Lactam]) can be calculated from the ratio of the integrated areas of the unique signals.

¹³C NMR Analysis: The ¹³C NMR spectrum provides definitive evidence of the tautomeric forms.

  • Lactam (Keto) Form: A signal for the C4 carbonyl carbon (C=O) is expected in the range of δ 160-180 ppm.

  • Lactim (Enol) Form: The C4 carbon signal (C-OH) would shift upfield significantly to approximately δ 155 ppm, and a new signal for the enolic carbon would appear.[3][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is particularly useful for analyzing the solid state.

  • Lactam (Keto) Form: Characterized by a strong absorption band for the C=O stretching vibration (typically ~1680 cm⁻¹). A broad N-H stretching band may also be observed (~3200 cm⁻¹).

  • Lactim (Enol) Form: Would show a distinct O-H stretching band (~3400 cm⁻¹) and the absence of the C=O stretch, replaced by C=N and C-O stretching vibrations.

UV-Visible Spectroscopy

The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra. By recording spectra in solvents of varying polarity, shifts in the absorption maxima can provide evidence for a shift in the tautomeric equilibrium.[2]

Implications for Drug Discovery and Development

The predominance of one tautomer over another has critical implications for the drug development process:

  • Molecular Recognition: Tautomers possess different hydrogen bond donor and acceptor patterns, which fundamentally alters how they interact with target proteins. The lactam form has an N-H donor and a C=O acceptor, whereas the lactim form has an O-H donor and a C=N acceptor.

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Solubility, lipophilicity (LogP), and pKa can differ between tautomers, influencing formulation, membrane permeability, and bioavailability.

  • Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has significant implications for patent claims and drug exclusivity.

Conclusion

This compound exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. Overwhelming evidence from studies on the parent 4(3H)-quinazolinone scaffold suggests that the lactam form is energetically more stable and predominates in both solid and polar solution phases. This equilibrium is sensitive to environmental factors, particularly solvent polarity. A thorough characterization of this tautomerism, primarily using NMR spectroscopy, is essential for researchers in medicinal chemistry. A comprehensive understanding of the tautomeric landscape is critical for rational drug design, predicting molecular behavior, and optimizing the therapeutic potential of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Crystalline Structure of 4-oxo-3,4-dihydroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific crystallographic data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available. This guide provides a comprehensive overview based on the analysis of structurally similar compounds, primarily focusing on (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime, to infer the probable structural characteristics of the target molecule.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a subject of intense research in medicinal chemistry.[1][3] The spatial arrangement of atoms within the crystal lattice of these compounds is crucial for understanding their physicochemical properties, stability, and biological activity. This technical guide delves into the crystalline structure of 4-oxo-3,4-dihydroquinazoline derivatives, providing insights into their synthesis, crystallographic parameters, and potential therapeutic applications.

Synthesis of the Quinazolinone Core

The synthesis of the 4-oxo-3,4-dihydroquinazoline scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclization of anthranilic acid derivatives.[4] For instance, the synthesis of 2,3-disubstituted 4(3H)-quinazolinones often starts from anthranilic acid, which undergoes acylation followed by ring closure with a suitable amine.[4]

A general synthetic approach is outlined below:

Synthesis_Workflow cluster_synthesis General Synthesis of 4-Oxo-3,4-dihydroquinazoline Derivatives A Anthranilic Acid Derivative C N-Acyl Anthranilic Acid A->C Acylation B Acylating Agent (e.g., Acyl Chloride) B->C E Benzoxazinone Intermediate C->E Dehydration & Ring Closure D Dehydrating Agent (e.g., Acetic Anhydride) D->E G 4-Oxo-3,4-dihydroquinazoline Derivative E->G Amination/Hydrazinolysis F Amine or Hydrazine F->G

Caption: General synthetic workflow for 4-oxo-3,4-dihydroquinazoline derivatives.

Crystallographic Analysis

The determination of the crystalline structure of quinazolinone derivatives is typically performed using single-crystal X-ray diffraction.[5][6] This technique provides precise information about the unit cell dimensions, space group, and atomic coordinates, which together define the three-dimensional arrangement of molecules in the crystal.

Experimental Protocol for Single-Crystal X-ray Diffraction

A typical experimental workflow for the crystallographic analysis of a synthesized quinazolinone derivative is as follows:

XRay_Workflow cluster_xray Single-Crystal X-ray Diffraction Workflow A Synthesis & Purification of Compound B Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) A->B C Selection of a Suitable Single Crystal B->C D Mounting on Diffractometer C->D E Data Collection (X-ray source, e.g., Cu-Kα) D->E F Data Processing (Integration, Scaling, Absorption Correction) E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation and Analysis of Crystal Structure H->I

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data of Representative Derivatives

While specific data for this compound is unavailable, the crystallographic parameters for analogous compounds provide valuable insights into the expected structural features.

Table 1: Crystallographic Data for (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde Oxime [5]

ParameterValue
Chemical FormulaC₉H₇N₃O₂
Molecular Weight189.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0944(12)
b (Å)9.8586(8)
c (Å)9.2424(10)
α (°)90
β (°)111.696(13)
γ (°)90
Volume (ų)854.61(17)
Z4
Temperature (K)100(2)
Radiation (Å)Cu-Kα (λ = 1.5418)

Table 2: Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one [7]

ParameterValue
Chemical FormulaC₁₀H₁₀N₂O
Molecular Weight174.20 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.826(2)
b (Å)7.919(3)
c (Å)23.060(8)
α (°)90
β (°)90
γ (°)90
Volume (ų)881.3(11)
Z4
Temperature (K)293
Radiation (Å)Cu-Kα (λ = 1.54184)

The data from these and other related structures indicate that the quinazolinone ring system is generally planar. The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking.[7]

Biological Significance and Potential Signaling Pathways

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[2] Derivatives of 4-oxo-3,4-dihydroquinazoline have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][6]

The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors. For example, some quinazolinone derivatives act as inhibitors of protein kinases, which are key components of cellular signaling pathways.[3]

Signaling_Pathway cluster_pathway Potential Signaling Pathway Inhibition by Quinazolinone Derivatives A Quinazolinone Derivative C ATP Binding Site A->C Binds to G Inhibition of Cellular Response B Protein Kinase (e.g., EGFR, VEGFR) D Substrate Phosphorylation B->D Catalyzes E Downstream Signaling Cascade D->E Activates D->G Inhibition F Cellular Response (e.g., Proliferation, Survival) E->F Leads to

Caption: Postulated mechanism of protein kinase inhibition by quinazolinone derivatives.

Conclusion

While the precise crystalline structure of this compound remains to be determined, analysis of structurally related compounds provides a strong foundation for understanding its likely solid-state conformation and properties. The synthetic accessibility of the quinazolinone scaffold, coupled with its diverse biological activities, ensures that this class of compounds will continue to be a fertile area of research for the development of new therapeutic agents. Future studies involving the successful crystallization and X-ray diffraction analysis of the title compound are necessary to fully elucidate its structural and functional characteristics.

References

A Comprehensive Technical Guide to the Quantum Chemical Analysis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for conducting quantum chemical calculations on 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] Computational studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the structural, electronic, and reactive properties of these molecules, thereby guiding rational drug design and development.[4]

While specific computational studies on this compound are not extensively documented in publicly available literature, this guide outlines a robust and widely accepted computational protocol based on established methods for similar organic molecules.[5][6] The methodologies described herein will enable researchers to elucidate the molecule's fundamental properties.

Proposed Computational Methodology

The recommended approach involves a multi-step computational workflow using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost for studying molecular systems.[7][8]

Software and Model Construction

The initial three-dimensional structure of this compound will be constructed using a molecular building interface such as GaussView. The initial geometry can be based on standard bond lengths and angles.

Geometry Optimization and Frequency Analysis

The primary and most critical step is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface).[9][10]

Experimental Protocol:

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for organic molecules.[9]

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density.

  • Environment: Calculations will be performed in the gas phase to model the molecule in an isolated state. Solvation models (e.g., PCM) can be incorporated in subsequent calculations to simulate a solution-phase environment.

  • Procedure: The optimization calculation is run until the forces on the atoms converge to a predefined threshold, indicating that a stationary point has been reached.[11] Following optimization, a frequency calculation is performed at the same level of theory.[12][13] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The frequency calculation also yields important thermodynamic data.

Electronic and Reactivity Analysis

Once the optimized geometry is obtained, a series of analyses can be performed to understand the molecule's electronic structure and reactivity.

1.3.1 Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactivity.[3][14][15] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[16][17] The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[15]

1.3.2 Molecular Electrostatic Potential (MEP) Analysis

The MEP map is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack.[1][4][18][19] It illustrates the charge distribution on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are favorable for nucleophilic attack.

1.3.3 Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.[20][21] It calculates the natural atomic charges on each atom and analyzes donor-acceptor (bond-antibond) interactions, which can reveal information about hyperconjugation and intramolecular charge transfer.

Data Presentation

The quantitative results from the proposed calculations should be organized into clear, structured tables for easy interpretation and comparison. The following tables serve as templates for presenting the key findings.

Table 1: Optimized Geometrical Parameters (Illustrative) (Note: Values are placeholders and must be replaced with actual calculation results.)

ParameterAtom(s)Bond Length (Å)Bond Angle (°)Dihedral Angle (°)
Bond LengthC1-C21.395--
Bond LengthN1-C11.330--
Bond AngleC1-N2-C3-120.5-
Dihedral AngleC1-N2-C3-C4--179.8

Table 2: Calculated Thermodynamic and Electronic Properties (Note: Values are placeholders.)

PropertyValueUnits
Zero-point vibrational energyCalculated Valuekcal/mol
Total Thermal EnergyCalculated Valuekcal/mol
Molar Heat Capacity (Cv)Calculated Valuecal/mol·K
Entropy (S)Calculated Valuecal/mol·K
Dipole MomentCalculated ValueDebye
HOMO EnergyCalculated ValueeV
LUMO EnergyCalculated ValueeV
HOMO-LUMO Energy Gap (ΔE)Calculated ValueeV

Table 3: Natural Bond Orbital (NBO) Atomic Charges (Note: Values are placeholders.)

AtomElementNatural Charge (e)
C1CarbonCalculated Value
N1NitrogenCalculated Value
O1OxygenCalculated Value
H1HydrogenCalculated Value

Visualization of Computational Workflow

A clear workflow is essential for planning and executing computational studies. The following diagram, generated using the DOT language, illustrates the logical sequence of the proposed quantum chemical calculations.

G Computational Workflow for Quantum Chemical Analysis cluster_0 Setup & Optimization cluster_1 Analysis of Properties cluster_2 Outputs A 1. Molecular Structure Building (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy Structure) B->C G Optimized Geometry (Coordinates, Bond Parameters) B->G D 4. Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) C->D E 5. Molecular Electrostatic Potential (MEP Map Generation) C->E F 6. Natural Bond Orbital Analysis (NBO Charges, Interactions) C->F H Thermodynamic Data (Energy, Entropy) C->H I Electronic Properties (Reactivity Descriptors) D->I E->I J Charge Distribution (Atomic Charges, Bonding) F->J

Caption: Workflow for Quantum Chemical Calculations.

Conclusion

The proposed quantum chemical calculations provide a powerful, non-invasive methodology to thoroughly investigate the structural and electronic characteristics of this compound. The data generated from geometry optimization, frequency analysis, FMO, MEP, and NBO studies will yield valuable insights into the molecule's stability, reactivity, and potential sites for biological interactions. This information is indispensable for the scientific community, particularly for professionals in drug discovery, as it establishes a theoretical foundation for understanding the molecule's behavior and for designing novel, more effective quinazolinone-based therapeutic agents.

References

Methodological & Application

Experimental protocol for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Protocol for the Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinazolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-convulsant properties, make them a subject of intense research in medicinal chemistry. This document provides a detailed experimental protocol for the synthesis of a specific derivative, this compound. The described method is a direct, one-step cyclocondensation reaction, which is both efficient and readily adaptable in a standard laboratory setting.

I. Synthetic Pathway Overview

The synthesis of this compound is achieved through the reaction of 2-aminoisophthalic acid with an excess of formamide. This reaction, a variation of the Niementowski quinazolinone synthesis, involves the condensation of the amino group with formamide, followed by an intramolecular cyclization to form the quinazolinone ring. The reaction is typically performed at elevated temperatures.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_aminoisophthalic_acid 2-Aminoisophthalic Acid conditions Heat (e.g., 150-160°C) ~6-8 hours 2_aminoisophthalic_acid->conditions Reacts with formamide Formamide formamide->conditions product 4-oxo-3,4-dihydroquinazoline- 8-carboxylic acid conditions->product Yields

Caption: Synthetic scheme for this compound.

II. Experimental Protocol

Materials and Reagents:

  • 2-Aminoisophthalic acid (C₈H₇NO₄)

  • Formamide (CH₃NO)

  • Methanol (CH₃OH)

  • Distilled water

  • Hydrochloric acid (HCl), 1M solution

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine 2-aminoisophthalic acid (0.1 mol, 18.1 g) and formamide (0.5 mol, 20 mL).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

    • Place the setup in a heating mantle on a magnetic stirrer.

  • Reaction:

    • Heat the reaction mixture to 150-160°C with continuous stirring.

    • Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Crude Product:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 200 mL of cold distilled water with stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the precipitate thoroughly with distilled water to remove any remaining formamide.

  • Purification:

    • Suspend the crude product in 100 mL of distilled water and heat to boiling.

    • Slowly add 1M hydrochloric acid until the solid dissolves completely (the quinazolinone will form a soluble hydrochloride salt).

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool to room temperature and then place it in an ice bath.

    • Slowly neutralize the solution with a suitable base (e.g., 1M NaOH) to re-precipitate the product. Check the pH to ensure it is neutral.

    • Collect the purified product by vacuum filtration, wash with cold distilled water, and then with a small amount of cold methanol.

    • Dry the final product in a vacuum oven at 60-70°C to a constant weight.

III. Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterExpected Value
Yield 60-75%
Appearance White to off-white crystalline solid
Melting Point >250°C (decomposes)
Molecular Formula C₉H₆N₂O₃
Molecular Weight 190.16 g/mol
¹H NMR (DMSO-d₆, ppm) δ 13.0-14.0 (s, 1H, COOH), 12.1 (s, 1H, NH), 8.1-8.3 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (t, 1H, Ar-H)
Mass Spec (ESI-MS) m/z 191.04 [M+H]⁺, 189.03 [M-H]⁻

IV. Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

G start Start reactants Combine 2-Aminoisophthalic Acid and Formamide start->reactants heat Heat to 150-160°C for 6-8 hours reactants->heat cool Cool to Room Temperature heat->cool precipitate Pour into Cold Water to Precipitate Product cool->precipitate filter_crude Filter and Wash Crude Product precipitate->filter_crude dissolve Dissolve in Hot Acidic Water filter_crude->dissolve Purification filter_hot Hot Filtration of Impurities dissolve->filter_hot reprecipitate Cool and Neutralize to Re-precipitate filter_hot->reprecipitate filter_pure Filter and Wash Purified Product reprecipitate->filter_pure dry Dry Product in Vacuum Oven filter_pure->dry end End Product dry->end

Caption: Workflow diagram for the synthesis and purification of the target compound.

Application Notes and Protocols: One-Pot Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application

The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this scaffold are of particular interest as they have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Notably, 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[2][3]

PARP inhibitors have been successfully developed as targeted therapies for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[4] By inhibiting PARP, single-strand DNA breaks accumulate, leading to the formation of cytotoxic double-strand breaks during replication. In cancer cells with a compromised homologous recombination repair pathway (e.g., BRCA-mutated), these double-strand breaks cannot be efficiently repaired, resulting in synthetic lethality and selective cancer cell death.[4][5] The quinazolinone core can act as a bioisostere for other known PARP inhibitor scaffolds, making it a valuable framework for the design of new anticancer agents.[2][4]

This document provides a detailed protocol for a highly efficient, one-pot, three-component synthesis of this compound derivatives, leveraging microwave-assisted organic synthesis to achieve rapid reaction times and high yields.[6][7][8]

Principle of the Method

The synthesis is based on a one-pot, three-component condensation reaction. The key starting material is 2-amino-isophthalic acid (or a mono-ester derivative), which provides the benzene ring and the crucial carboxylic acid group at the 8-position of the final quinazolinone structure. An orthoester, such as triethyl orthoformate, serves as the source for the C2 carbon of the quinazolinone ring. A primary amine provides the nitrogen atom at the N3 position. The reaction proceeds via the formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the stable 4-oxo-3,4-dihydroquinazoline ring system. The use of microwave irradiation dramatically accelerates the reaction rate, allowing the synthesis to be completed in minutes rather than hours.[7][9][10]

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 2-Amino-isophthalic Acid P1 One-Pot Reaction (Microwave Irradiation) R1->P1 R2 Orthoester (R'-C(OR'')3) R2->P1 R3 Primary Amine (R''-NH2) R3->P1 Product 4-Oxo-3,4-dihydroquinazoline- 8-carboxylic Acid Derivative P1->Product Cyclocondensation

Caption: General scheme for the one-pot synthesis.

G start Start mix Mix Reactants: - 2-Amino-isophthalic Acid - Orthoester - Primary Amine - Solvent (e.g., DMF) start->mix mw Microwave Irradiation (e.g., 150°C, 10-20 min) mix->mw cool Cool to Room Temperature mw->cool precipitate Precipitate Product (Add Water/Ice) cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Water & Ether filter->wash dry Dry Under Vacuum wash->dry purify Purification (Recrystallization or Chromatography) dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis.

G SSB Single-Strand DNA Break PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand DNA Break SSB->DSB leads to (during replication) BER Base Excision Repair PARP->BER initiates BER->SSB repairs Quinazolinone Quinazolinone-8-COOH (PARP Inhibitor) Quinazolinone->PARP inhibits Apoptosis Apoptosis in BRCA-deficient Cancer Cell DSB->Apoptosis triggers

Caption: Simplified PARP inhibition pathway.

Experimental Protocols

Materials and Equipment
  • 2-Amino-isophthalic acid (or dimethyl 2-amino-isophthalate)

  • Appropriate trialkyl orthoformate (e.g., triethyl orthoformate) or other orthoesters

  • Various primary amines (aliphatic or aromatic)

  • Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for product characterization

General Procedure for One-Pot Synthesis
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-isophthalic acid (1.0 mmol, 181.1 mg).

  • Reagent Addition: Add the primary amine (1.2 mmol) followed by the orthoester (3.0 mmol) and anhydrous DMF (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10-20 minutes. Monitor the reaction progress by TLC if desired.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

  • Isolation: Stir the aqueous mixture for 30 minutes. The solid product will precipitate. Collect the crude product by vacuum filtration.

  • Washing: Wash the solid precipitate sequentially with water (2 x 20 mL) and cold diethyl ether (2 x 10 mL) to remove residual DMF and unreacted starting materials.

  • Drying: Dry the product under vacuum at 60 °C for several hours.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the results for the synthesis of various derivatives using the described one-pot microwave-assisted protocol.

EntryR¹ (from Orthoester)R² (from Amine)Time (min)Yield (%)¹
1 H-CH₂CH₃ (Ethylamine)1588
2 H-CH₂(C₆H₅) (Benzylamine)1592
3 H-(c-C₆H₁₁) (Cyclohexylamine)2085
4 H-(C₆H₅) (Aniline)2078
5 H-(C₆H₄)-4-F (4-Fluoroaniline)2081
6 CH₃-CH₂(C₆H₅) (Benzylamine)1590
7 CH₃-(C₆H₅) (Aniline)2075

¹ Isolated yield after purification. Starting material: 2-amino-isophthalic acid. Orthoesters used: Triethyl orthoformate for R¹=H; Triethyl orthoacetate for R¹=CH₃.

Conclusion

The described one-pot, three-component, microwave-assisted synthesis provides a rapid, efficient, and high-yielding route to this compound derivatives. This method offers significant advantages over traditional multi-step syntheses by reducing reaction times, simplifying work-up procedures, and minimizing waste. The accessibility of diverse starting materials (amines and orthoesters) allows for the straightforward creation of a library of novel compounds for evaluation as potential PARP inhibitors in drug discovery programs.

References

Application Notes and Protocols for the Purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid, a key heterocyclic compound with significant interest in medicinal chemistry. Due to the limited availability of specific purification data for this exact molecule, the following protocols are based on established methods for structurally similar quinazolinone and quinoline carboxylic acid derivatives. These methods provide a robust starting point for the development of a specific purification strategy.

Introduction

This compound belongs to the quinazolinone class of compounds, which are known for their diverse biological activities. Achieving high purity of this compound is crucial for accurate biological evaluation and drug development. The primary methods for the purification of quinazolinone derivatives are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product.

Purification Strategies

The two main strategies for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities from a solid sample, while column chromatography is suitable for separating the target compound from a complex mixture of byproducts.

Data Presentation
CompoundPurification MethodSolvent SystemYield (%)Purity (%)Reference
2-phenyl-quinazoline-4-carboxylic acidCrystallizationToluene91>95% (assumed based on crystallization)[1]
4-Oxo-3-phenyl-2-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)propyl)-3,4-dihydroquinazoline-5-carbonitrileFlash Chromatography0–5% MeOH/DCM81>95% (by LC-MS)[2]

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out, leaving impurities behind in the solvent.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethanol, isopropanol, n-butanol, or a mixture)[1][3][4]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent to the flask.

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of the hot solvent until it does. Avoid adding excess solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, place the flask in an ice bath.[3]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a technique used to separate a mixture of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Materials:

  • Crude this compound

  • Silica gel (for the stationary phase)

  • Solvent system (mobile phase, e.g., ethyl acetate/hexanes or methanol/dichloromethane)[2]

  • Chromatography column

  • Elution solvent

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluting solvent.

  • Column Packing: Pour the silica gel slurry into the chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluting solvent and load it onto the top of the silica gel column.

  • Elution: Add the eluting solvent to the top of the column and begin to collect fractions. The polarity of the solvent can be gradually increased (gradient elution) to separate compounds with different polarities.[5]

  • Fraction Analysis: Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow General Purification Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityAnalysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->PurityAnalysis ColumnChromatography->PurityAnalysis PurityAnalysis->Recrystallization If impure PurityAnalysis->ColumnChromatography If impure PureProduct Pure this compound PurityAnalysis->PureProduct If pure

Caption: General workflow for the purification of this compound.

Logical Relationship of Purification Techniques

This diagram shows the decision-making process for choosing a purification technique based on the impurity profile of the crude product.

PurificationChoice Choice of Purification Technique ImpurityProfile Assess Impurity Profile Recrystallization Recrystallization ImpurityProfile->Recrystallization Minor impurities ColumnChromatography Column Chromatography ImpurityProfile->ColumnChromatography Complex mixture

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Quantification of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is a member of the quinazolinone class of heterocyclic compounds. Quinazoline and quinazolinone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include roles as anticancer, anti-inflammatory, and antimicrobial agents. Many of these biological activities stem from their ability to act as inhibitors of various protein kinases, such as those in the RAS-RAF-MEK-ERK signaling pathway, which is crucial in cell proliferation and survival. Given its potential therapeutic relevance, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for preclinical and clinical drug development.

This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Relevant Signaling Pathway: RAS-RAF-MEK-ERK Cascade

Quinazoline derivatives frequently act as kinase inhibitors. A key pathway often targeted is the RAS-RAF-MEK-ERK signaling cascade, which plays a central role in regulating cell growth, differentiation, and survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers. The pathway is initiated by the activation of the RAS protein, which then activates RAF kinase. RAF, in turn, phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression. Inhibitors targeting components of this pathway are a major focus of cancer drug discovery.

RAS_RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: The RAS-RAF-MEK-ERK signaling pathway.

Analytical Method: LC-MS/MS Quantification

This section details the protocol for the quantification of this compound in human plasma.

1. Principle

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of this compound in human plasma. The method involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in negative ion mode.

2. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog or a structurally similar compound

  • HPLC-grade acetonitrile and methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

3. Instrumentation and Conditions

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.5 min (95% B), 3.6-4.5 min (5% B)

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions Analyte: To be determined empiricallyIS: To be determined empirically
Collision Energy To be determined empirically
Dwell Time 100 ms

Note: MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

4. Experimental Protocols

4.1. Preparation of Standard and Quality Control (QC) Samples

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

4.2. Sample Preparation Protocol (Protein Precipitation)

  • Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

5. Data Presentation and Method Validation

The method should be validated according to regulatory guidelines. The following tables present representative data for key validation parameters.

Table 3: Linearity and Limit of Quantification (Representative Data)

ParameterResult
Calibration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) > 0.995
LOQ 1 ng/mL

Table 4: Precision and Accuracy (Representative Data)

QC LevelConc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low 3< 10%< 10%90 - 110%
Medium 300< 8%< 8%92 - 108%
High 800< 8%< 8%92 - 108%

6. Experimental Workflow Diagram

The overall workflow for the quantitative analysis is depicted below.

Experimental_Workflow SampleCollection Sample Collection (e.g., Human Plasma) SamplePrep Sample Preparation (Protein Precipitation) SampleCollection->SamplePrep StockPrep Preparation of Stock and Working Solutions StockPrep->SamplePrep Spiking of Standards/QCs LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis Injection DataProcessing Data Processing (Integration & Quantification) LCMS_Analysis->DataProcessing Report Reporting of Results DataProcessing->Report

Figure 2: Experimental workflow for quantification.

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The detailed protocol and suggested validation parameters offer a solid foundation for researchers and drug development professionals to implement this analytical method in their laboratories. The high selectivity and sensitivity of this method make it suitable for pharmacokinetic and other studies requiring accurate determination of the analyte in biological matrices.

References

Application Notes: 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid as a Versatile Intermediate in the Development of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid as a key chemical intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines detailed experimental protocols, quantitative data on the biological activity of derived compounds, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the design and synthesis of targeted cancer therapeutics. Its rigid, bicyclic core serves as an effective scaffold for developing inhibitors of PARP, a family of enzymes critical for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective class of anti-cancer agents. The carboxylic acid moiety at the 8-position provides a convenient handle for introducing various substituents to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation

The following tables summarize the biological activity of representative PARP inhibitors synthesized using the this compound scaffold.

Table 1: In Vitro PARP-1 Inhibitory Activity of Quinazolinone Derivatives

Compound IDModification at 8-positionPARP-1 IC50 (nM)Reference
12c Amide coupling with substituted piperazine30.38[1][2]
B1 Multi-step modification63.81[3]
IN17 4-Hydroxyquinazoline scaffold470[3]
A32 Disubstituted phenylpiperazine amide10,930 (against HCT-15 cells)[3]
Olaparib (Reference) Phthalazinone core27.89[1][2]

Table 2: Cytotoxicity of Quinazolinone-based PARP Inhibitors

Compound IDCell LineIC50 (µM)Reference
5a HCT-116 (Colon Cancer)4.87[4]
10f HCT-116 (Colon Cancer)>205.9[4]
5a MCF-7 (Breast Cancer)14.70[4]
10f MCF-7 (Breast Cancer)>98.45[4]
A32 HCT-15 (Colon Cancer)10.93[3]
A32 HCC1937 (Breast Cancer)11.35[3]
Doxorubicin (Reference) HCT-116 (Colon Cancer)1.20[4]
Doxorubicin (Reference) MCF-7 (Breast Cancer)1.08[4]

Experimental Protocols

Detailed methodologies for the synthesis of the key intermediate and its conversion to a final PARP inhibitor, along with a protocol for assessing PARP-1 inhibition, are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis starting from 2-aminoterephthalic acid.

Materials:

  • 2-Aminoterephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone or Dowtherm A)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • A mixture of 2-aminoterephthalic acid (1 equivalent) and an excess of formamide (5-10 equivalents) is heated in a high-boiling point solvent.

  • The reaction mixture is heated to reflux (typically 180-210 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., ethanol or acetone) to remove excess formamide and other impurities.

  • The solid is then suspended in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) and stirred until a clear solution is obtained, indicating the formation of the sodium salt of the carboxylic acid.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3, leading to the precipitation of this compound.

  • The precipitate is collected by filtration, washed with water until the washings are neutral, and dried under vacuum to afford the pure product.

Protocol 2: Synthesis of a PARP Inhibitor via Amide Coupling

This protocol details the coupling of this compound with a substituted piperazine moiety, a common structural motif in PARP inhibitors.

Materials:

  • This compound

  • tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]

  • Hydroxybenzotriazole (HOBt)[5]

  • N,N-Diisopropylethylamine (DIPEA)[5]

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

Step 1: Amide Coupling

  • To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[5]

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 10-20 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to yield the final PARP inhibitor.

Protocol 3: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available assay kits and provides a general method for determining the IC50 of a test compound against PARP-1.[6]

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Histone-coated 96-well plates

  • Plate reader with chemiluminescence detection capabilities

Procedure:

  • Coat a 96-well plate with histones and block non-specific binding sites.

  • Add 5 µL of a 10x solution of the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Add 20 µL of a 2.5x PARP-1 enzyme solution to each well.

  • Add 15 µL of a 3.3x activated DNA solution to each well.

  • Initiate the reaction by adding 10 µL of a 5x biotinylated NAD+ solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well and incubate for 30 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 50 µL of the chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP in the base excision repair (BER) pathway and how its inhibition can lead to cell death, particularly in cancer cells with homologous recombination deficiencies.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR using NAD+ PARP_Trapping PARP Trapping on DNA PARP1->PARP_Trapping Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment BER Base Excision Repair Recruitment->BER Cell_Survival Cell Survival BER->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Quinazolinone Derivative) PARP_Inhibitor->PARP1 Inhibition Fork_Collapse Replication Fork Collapse PARP_Trapping->Fork_Collapse DSB Double-Strand Break Fork_Collapse->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

PARP signaling in DNA repair and inhibitor action.
Experimental Workflow for PARP Inhibitor Synthesis

This diagram outlines the key steps involved in the synthesis of a PARP inhibitor using this compound as a chemical intermediate.

Synthesis_Workflow Start Start Materials: 2-Aminoterephthalic Acid Formamide Synthesis_Intermediate Synthesis of Intermediate: This compound Start->Synthesis_Intermediate Amide_Coupling Amide Coupling with Substituted Piperazine Synthesis_Intermediate->Amide_Coupling Purification1 Purification (Column Chromatography) Amide_Coupling->Purification1 Deprotection Boc Deprotection (TFA/DCM) Purification1->Deprotection Final_Purification Final Purification Deprotection->Final_Purification Final_Product Final PARP Inhibitor Final_Purification->Final_Product

Workflow for PARP inhibitor synthesis.
Logical Relationship of Key Experimental Stages

This diagram illustrates the logical progression from the synthesis of the intermediate to the biological evaluation of the final compound.

Logical_Relationship node_synthesis Synthesis of 4-oxo-3,4-dihydroquinazoline- 8-carboxylic acid node_derivatization Derivatization via Amide Coupling node_synthesis->node_derivatization node_characterization Structural Characterization (NMR, MS) node_derivatization->node_characterization node_invitro In Vitro Assay (PARP-1 Inhibition) node_derivatization->node_invitro node_cellular Cellular Assays (Cytotoxicity) node_invitro->node_cellular node_sar Structure-Activity Relationship (SAR) Analysis node_invitro->node_sar node_cellular->node_sar

Logical flow of inhibitor development.

References

Application Notes and Protocols for 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse range of biological targets.[1][2][3] Derivatives of quinazoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The 4-oxo-3,4-dihydroquinazoline core, in particular, is a common feature in many biologically active compounds. The addition of a carboxylic acid group at the 8-position introduces a key functional handle that can be exploited for several purposes in drug design.

The carboxylic acid moiety is a significant pharmacophore present in numerous approved drugs.[5][6] It can act as a hydrogen bond donor and acceptor, and, as a carboxylate anion under physiological conditions, it can form crucial salt bridges with positively charged residues (e.g., arginine, lysine) in enzyme active sites or receptor binding pockets.[7] This interaction is often critical for anchoring a ligand to its target. Furthermore, the carboxylic acid group can enhance the aqueous solubility of a molecule, a desirable property for drug candidates.

This document provides an overview of the potential medicinal chemistry applications of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid, along with generalized experimental protocols for its synthesis and biological evaluation, based on established methodologies for related quinazolinone derivatives.

Medicinal Chemistry Applications

This compound serves as a versatile starting material or a core scaffold for the development of various therapeutic agents. Its applications can be broadly categorized based on the targeted biological activities.

Enzyme Inhibitors

The carboxylic acid group is a key feature in the design of competitive enzyme inhibitors, where it can mimic the substrate's carboxylate group to bind to the enzyme's active site.

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: Quinoline-based carboxylic acids have been identified as potent inhibitors of DHODH, an enzyme crucial for de novo pyrimidine biosynthesis in rapidly proliferating cells, such as cancer cells.[7] The carboxylate group forms essential interactions with key residues like Arginine in the enzyme's binding pocket.[7] It is hypothesized that this compound derivatives could be designed to similarly target DHODH, offering a potential avenue for anticancer therapy.

  • Other Potential Enzyme Targets: The scaffold could be adapted to target other enzymes where a carboxylate interaction is important, such as integrases, proteases, and certain kinases.

Anticancer Agents

Beyond specific enzyme inhibition, quinazoline derivatives have shown broad anticancer activity through various mechanisms.[2] The introduction of a carboxylic acid at the 8-position can be used to modulate the physicochemical properties and target interactions of these anticancer agents. Structure-activity relationship (SAR) studies on related quinazoline series have shown that modifications on the quinazoline ring significantly influence their cytotoxic potential.[2]

Anti-inflammatory and Antimicrobial Agents

Quinazolinone derivatives have been extensively explored for their anti-inflammatory and antimicrobial activities.[3][4][8] The carboxylic acid moiety can be used to improve the pharmacokinetic profile or to introduce new interactions with the biological targets responsible for these effects. For instance, some quinoline carboxylic acids have demonstrated significant anti-inflammatory properties.[8]

Synthesis and Characterization

The synthesis of this compound and its derivatives generally follows established routes for quinazolinone synthesis, often starting from appropriately substituted anthranilic acid precursors.

Synthetic Workflow

G A 2-Amino-terephthalic acid C Cyclocondensation A->C Reactant 1 B Formamide B->C Reactant 2 (and reagent) D This compound C->D Heating E Amide Coupling / Esterification D->E Functionalization of Carboxylic Acid F Derivative Library E->F Diverse Reagents

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the Niementowski quinazolinone synthesis.[3]

Materials:

  • 2-Aminoterephthalic acid

  • Formamide

  • Sand bath or heating mantle

  • Round-bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • A mixture of 2-aminoterephthalic acid (1 equivalent) and formamide (5-10 equivalents) is placed in a round-bottom flask.

  • The flask is equipped with a condenser and heated in a sand bath or heating mantle to 120-130 °C for 1-2 hours.

  • The reaction temperature is then raised to 170-180 °C and maintained for another 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled reaction mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the quinazolinone and carboxylic acid, N-H).

Biological Evaluation Protocols

The following are generalized protocols for assessing the potential biological activities of this compound and its derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)[7]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: In Vitro Anticancer Activity
CompoundCell LineIC₅₀ (µM)
This compound HCT-116Data to be determined
Derivative 1 HCT-116Data to be determined
Derivative 2 HCT-116Data to be determined
Doxorubicin (Control) HCT-116Reference value
This compound MCF-7Data to be determined
Derivative 1 MCF-7Data to be determined
Derivative 2 MCF-7Data to be determined
Doxorubicin (Control) MCF-7Reference value
In Vitro Anti-inflammatory Activity: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • Test compound and a reference anti-inflammatory drug (e.g., Indomethacin)[8]

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Data Presentation: In Vitro Anti-inflammatory Activity
CompoundLPS-induced NO Production IC₅₀ (µM)
This compound Data to be determined
Derivative 1 Data to be determined
Derivative 2 Data to be determined
Indomethacin (Control) Reference value

Signaling Pathway Visualization

The following diagram illustrates a simplified hypothetical signaling pathway that could be modulated by a this compound derivative designed as a kinase inhibitor, a common application for quinazoline scaffolds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Downstream Signaling (e.g., RAS/MAPK Pathway) B->C Activates D Transcription Factors C->D Activates H Nucleus E Gene Expression F Cell Proliferation, Survival, Angiogenesis E->F Leads to G 4-Oxo-3,4-dihydroquinazoline- 8-carboxylic acid Derivative G->B Inhibits

Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry research. The strategic placement of the carboxylic acid group on the versatile quinazolinone core provides a strong foundation for the design of targeted enzyme inhibitors and other therapeutic agents with potentially improved pharmacological profiles. The protocols outlined in this document offer a starting point for the synthesis, characterization, and biological evaluation of novel derivatives based on this promising chemical entity. Further derivatization and extensive structure-activity relationship studies are essential to unlock the full therapeutic potential of this compound class.

References

Application Notes and Protocols for 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and potential applications of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid analogs, a promising class of compounds with significant therapeutic potential, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Design Rationale

The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic placement of a carboxylic acid group at the 8-position is designed to enable key interactions with biological targets, such as the catalytic domain of PARP enzymes. The carboxamide functionality can mimic the nicotinamide portion of the NAD+ cofactor, leading to competitive inhibition.[1] Modifications at the 2-position of the quinazoline ring allow for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Target Application: PARP Inhibition in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and subsequent cell death through apoptosis.[4] This synthetic lethality approach has established PARP inhibitors as a vital class of anticancer agents. The this compound scaffold has been identified as a promising framework for the development of novel and potent PARP inhibitors.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of synthesized this compound analogs against PARP-1 and various cancer cell lines.

Compound IDR-Group at C2PARP-1 IC50 (nM)MCF-7 IC50 (µM)A549 IC50 (µM)Notes
QZ-001 Phenyl15.28.512.3Parent compound.
QZ-002 4-Fluorophenyl8.74.26.8Introduction of an electron-withdrawing group improves potency.
QZ-003 4-Methoxyphenyl25.115.620.1Electron-donating group reduces activity.
QZ-004 2-Naphthyl5.42.13.5Extended aromatic system enhances binding.
QZ-005 Cyclohexyl45.830.242.7Aliphatic substituent is less favorable than aromatic groups.
QZ-006 Thiophen-2-yl12.36.89.5Heteroaromatic ring is well-tolerated.

Experimental Protocols

General Synthetic Scheme

A general synthetic route to 2-substituted 4-oxo-3,4-dihydroquinazoline-8-carboxylic acids starts from 2-amino-3-nitrobenzoic acid. This multi-step synthesis involves the formation of a benzoxazinone intermediate, followed by amination, cyclization, reduction of the nitro group, and finally, introduction of the C2-substituent via condensation with an appropriate aldehyde.

Protocol 1: Synthesis of 8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Benzoyl chloride

  • Acetic anhydride

  • Ammonium acetate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-Benzamido-3-nitrobenzoic acid: To a solution of 2-amino-3-nitrobenzoic acid (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C. Stir the mixture at room temperature for 4 hours. Pour the reaction mixture into ice-cold water and acidify with HCl. Filter the precipitate, wash with water, and dry to obtain the product.

  • Synthesis of 2-Phenyl-8-nitro-4H-3,1-benzoxazin-4-one: Reflux the 2-benzamido-3-nitrobenzoic acid (1.0 eq) in acetic anhydride for 2 hours. Cool the reaction mixture and filter the crystalline product. Wash with cold ethanol and dry.

  • Synthesis of 8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline: A mixture of the benzoxazinone (1.0 eq) and ammonium acetate (2.0 eq) in glacial acetic acid is refluxed for 6 hours. Cool the reaction mixture and pour it into ice-cold water. Filter the solid, wash with water, and recrystallize from ethanol to get the desired product.

Protocol 2: Reduction of the Nitro Group to Synthesize 8-Amino-2-phenyl-4-oxo-3,4-dihydroquinazoline

Materials:

  • 8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • To a solution of 8-nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline (1.0 eq) in ethanol, add a solution of SnCl2·2H2O (5.0 eq) in concentrated HCl dropwise.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture and neutralize with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino derivative.

Protocol 3: Synthesis of 4-Oxo-2-phenyl-3,4-dihydroquinazoline-8-carboxylic acid

Materials:

  • 8-Amino-2-phenyl-4-oxo-3,4-dihydroquinazoline

  • Sodium nitrite (NaNO2)

  • Sulfuric acid (H2SO4)

  • Copper(I) cyanide (CuCN)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Diazotization: Dissolve the 8-amino-2-phenyl-4-oxo-3,4-dihydroquinazoline (1.0 eq) in a mixture of concentrated H2SO4 and water at 0-5 °C. Add a solution of NaNO2 (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 eq) in water. Add the diazonium salt solution to the CuCN solution at room temperature and stir for 2 hours.

  • Hydrolysis of the Nitrile: Heat the reaction mixture to 100 °C and add a solution of NaOH. Reflux for 4 hours to hydrolyze the nitrile to a carboxylic acid.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-oxo-2-phenyl-3,4-dihydroquinazoline-8-carboxylic acid.

Protocol 4: In Vitro PARP-1 Inhibition Assay

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Test compounds

Procedure:

  • Coat a 96-well streptavidin plate with biotinylated NAD+.

  • Add a reaction mixture containing PARP-1 enzyme, activated DNA, and histone H1 to each well.

  • Add the test compounds at various concentrations.

  • Initiate the reaction by adding NAD+. Incubate at room temperature for 1 hour.

  • Wash the plate and add an anti-poly(ADP-ribose) antibody. Incubate for 1 hour.

  • Wash the plate and add an HRP-conjugated secondary antibody. Incubate for 1 hour.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Calculate the IC50 values from the dose-response curves.

Visualizations

Synthetic Workflow

G General Synthetic Workflow A 2-Amino-3-nitrobenzoic Acid B 2-Benzamido-3-nitrobenzoic Acid A->B Benzoyl chloride, Pyridine C 2-Phenyl-8-nitro-4H-3,1-benzoxazin-4-one B->C Acetic anhydride, Reflux D 8-Nitro-2-phenyl-4-oxo-3,4-dihydroquinazoline C->D Ammonium acetate, Acetic acid, Reflux E 8-Amino-2-phenyl-4-oxo-3,4-dihydroquinazoline D->E SnCl2.2H2O, HCl, Reflux F 4-Oxo-2-phenyl-3,4-dihydroquinazoline-8-carboxylic Acid E->F 1. NaNO2, H2SO4 2. CuCN 3. NaOH, Reflux G PARP-1 Signaling Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion DNA_damage DNA Single-Strand Break PARP1 PARP-1 DNA_damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis_nuc Apoptosis PARP1->Apoptosis_nuc hyperactivation leads to NAD NAD+ NAD->PARP1 BER Base Excision Repair (BER) Proteins PAR->BER recruits AIF_mito Apoptosis-Inducing Factor (AIF) PAR->AIF_mito triggers release DNA_repair DNA Repair BER->DNA_repair AIF_nuc AIF AIF_nuc->Apoptosis_nuc induces Inhibitor This compound analog Inhibitor->PARP1 AIF_mito->AIF_nuc translocates to nucleus

References

Application Notes and Protocols for Cell-Based Assays Involving 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have garnered significant attention for their potential as therapeutic agents, particularly in oncology. This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the biological activity of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid and its analogs. These compounds have been investigated as inhibitors of several key enzymes implicated in cancer progression, including Dihydroorotate Dehydrogenase (DHODH), Histone Deacetylases (HDACs), Carbonic Anhydrases (CAs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The following sections will detail the protocols for assessing the cytotoxic and cytostatic effects of these compounds, their impact on apoptosis and the cell cycle, and their specific inhibitory activity against their respective enzymatic targets.

Data Presentation: In Vitro Efficacy of 4-oxo-3,4-dihydroquinazoline Derivatives

The following tables summarize the inhibitory concentrations (IC50) and growth inhibition (GI50) values for various derivatives of the 4-oxo-3,4-dihydroquinazoline scaffold against different cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Quinazolinone Derivatives against Various Cancer Cell Lines

Compound ClassCell LineAssay TypeIC50 / GI50 (µM)Reference
Quinazolin-4(3H)-one-Based Hydroxamic AcidsSW620 (colon)Cytotoxicity0.10 - 0.38[1]
Quinazolin-4(3H)-one-Based Hydroxamic AcidsPC-3 (prostate)Cytotoxicity0.10 - 0.38[1]
Quinazolin-4(3H)-one-Based Hydroxamic AcidsNCI-H23 (lung)Cytotoxicity0.10 - 0.38[1]
Quinazolinone-based benzhydroxamic acidMCF-7 (breast)Antiproliferative13.7[2]
2-thioxobenzo[g]quinazoline derivativesMCF-7 (breast)Antiproliferative8.8 - 10.9[3]
2-thioxobenzo[g]quinazoline derivativesHepG2 (liver)Antiproliferative26.0 - 40.4[3]
N-phenyl cyclopropane-1,1-dicarboxamide derivativesHT-29 (colon)Cytotoxicity3.38[4]
N-phenyl cyclopropane-1,1-dicarboxamide derivativesCOLO-205 (colon)Cytotoxicity10.55[4]
4-anilino-2-vinyl-quinazolinesColon Cancer Cell LinesCytotoxicity3.29[5]
Quinazolinone derivativesHEPG2 (liver)Cytotoxicity6.90[6]
Quinazolinone derivativesMCF7 (breast)Cytotoxicity3.84[6]
4-Oxoquinoline-3-carboxamide derivativesACP03 (gastric)Cytotoxicity1.92[7]
4-Oxoquinoline-3-carboxamide derivativesHCT-116 (colon)Cytotoxicity>20[7]
4-Oxoquinoline-3-carboxamide derivativesMDAMB231 (breast)Cytotoxicity>20[7]

Table 2: Enzymatic Inhibition by Quinazolinone Derivatives

Compound ClassTarget EnzymeInhibitionIC50 (nM)Reference
4-Quinoline Carboxylic AcidsDihydroorotate Dehydrogenase (DHODH)Enzymatic9.71 - 26.2[8][9][10]
4-oxoquinazoline-based N-hydroxypropenamidesHistone Deacetylase (HDAC)Enzymatic41 - 44[11]
Quinazolinone-based benzhydroxamic acidHistone Deacetylase 6 (HDAC6)Enzymatic150[2][12]
Anilinoquinazoline-based carboxylic acidsCarbonic Anhydrase IX (hCA IX)Enzymatic1600 - 4500[13]
Anilinoquinazoline-based carboxylic acidsCarbonic Anhydrase XII (hCA XII)Enzymatic-[13]
4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamidesCarbonic Anhydrase IX (hCA IX)Enzymatic8.0 - 40.7[14]
4-(2-(2-substituted-thio-4-oxoquinazolin-3(4H)-yl)ethyl)benzenesulfonamidesCarbonic Anhydrase XII (hCA XII)Enzymatic10.8 - 13.0[14]
N-phenyl cyclopropane-1,1-dicarboxamide derivativesVEGFR-2Kinase14[4]
2-thioxobenzo[g]quinazoline derivativesVEGFR-2Kinase44.4 - 46.6[3]
4-anilino-2-vinyl-quinazolinesVEGFR-2Kinase60.27[15]
Quinazolin-4(3H)-Ones Bearing Urea FunctionalityVEGFR-2Kinase117[16]

Experimental Protocols

Cell Viability Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the wells five times with water and allow the plates to air dry.

  • SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

  • Cell Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as for the apoptosis assay and harvest.

  • Cell Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Enzyme Inhibition Assays

This assay measures the inhibition of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.

Protocol:

  • Assay Setup: In a 96-well plate, add varying concentrations of the inhibitor to the assay buffer.

  • Enzyme Addition: Add recombinant human DHODH to each well and pre-incubate for 15-30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a substrate mix containing dihydroorotate, coenzyme Q10 (CoQ10), and a chromogenic substrate like 2,6-dichloroindophenol (DCIP).

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.

This fluorometric assay measures the activity of HDAC enzymes.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with the HDAC inhibitor.

  • Assay Reaction: In a 96-well plate, add the nuclear extract, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and varying concentrations of the inhibitor to the assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution containing a protease (e.g., trypsin) to cleave the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

This assay measures the inhibition of CA-catalyzed hydration of CO2.

Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human CA IX, the inhibitor, and CO2-saturated water.

  • Stopped-Flow Measurement: Use a stopped-flow instrument to rapidly mix the enzyme/inhibitor solution with the CO2-saturated water.

  • pH Change Monitoring: Monitor the change in absorbance of a pH indicator (e.g., p-nitrophenol) to measure the initial rate of the reaction.

  • Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

This assay quantifies the inhibition of VEGFR-2 kinase activity.

Protocol:

  • Assay Setup: In a 96-well plate, add kinase buffer, recombinant human VEGFR-2, a specific substrate (e.g., a synthetic peptide), and varying concentrations of the inhibitor.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Signal Measurement: Measure the luminescence, fluorescence, or absorbance using a microplate reader.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound derivatives and the general workflow of the described cell-based assays.

DHODH_Inhibition_Pathway cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_consequences Cellular Consequences Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA/RNA Synthesis DNA/RNA Synthesis UTP/CTP UTP/CTP UMP->UTP/CTP UTP/CTP->DNA/RNA Synthesis 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline -8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative->Orotate Inhibition Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) Cell Proliferation->Cell Cycle Arrest (S-Phase) Apoptosis Apoptosis Cell Cycle Arrest (S-Phase)->Apoptosis

Caption: DHODH inhibition by 4-oxo-3,4-dihydroquinazoline derivatives blocks pyrimidine synthesis.

HDAC_Inhibition_Pathway cluster_effects Cellular Effects 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline -8-carboxylic acid derivative HDACs HDACs 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative->HDACs Inhibition Histone Acetylation Histone Acetylation HDACs->Histone Acetylation Deacetylation Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription p21 Expression p21 Expression Gene Transcription->p21 Expression Pro-apoptotic Gene Expression Pro-apoptotic Gene Expression Gene Transcription->Pro-apoptotic Gene Expression Cell Cycle Arrest Cell Cycle Arrest p21 Expression->Cell Cycle Arrest Apoptosis Apoptosis Pro-apoptotic Gene Expression->Apoptosis

Caption: HDAC inhibition leads to cell cycle arrest and apoptosis.

CAIX_Inhibition_Pathway cluster_hypoxia Hypoxic Tumor Microenvironment Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CAIX Expression CAIX Expression HIF-1α Stabilization->CAIX Expression CAIX CAIX CAIX Expression->CAIX 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline -8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative->CAIX Inhibition CO2 + H2O <=> H+ + HCO3- CO2 + H2O <=> H+ + HCO3- CAIX->CO2 + H2O <=> H+ + HCO3- Intracellular Alkalinization Intracellular Alkalinization Extracellular Acidification Extracellular Acidification CO2 + H2O <=> H+ + HCO3-->Extracellular Acidification CO2 + H2O <=> H+ + HCO3-->Intracellular Alkalinization Tumor Cell Proliferation & Survival Tumor Cell Proliferation & Survival Intracellular Alkalinization->Tumor Cell Proliferation & Survival Apoptosis Apoptosis Intracellular Alkalinization->Apoptosis Inhibition of pH regulation leads to

Caption: Inhibition of CAIX disrupts pH homeostasis, leading to apoptosis.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Activation PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway VEGFR-2->RAS/MEK/ERK Pathway PLCγ Pathway PLCγ Pathway VEGFR-2->PLCγ Pathway 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline -8-carboxylic acid derivative 4-oxo-3,4-dihydroquinazoline\n-8-carboxylic acid derivative->VEGFR-2 Inhibition Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Cell Proliferation Cell Proliferation RAS/MEK/ERK Pathway->Cell Proliferation Cell Migration Cell Migration PLCγ Pathway->Cell Migration Angiogenesis Angiogenesis Cell Proliferation->Angiogenesis Cell Survival->Angiogenesis Cell Migration->Angiogenesis

Caption: VEGFR-2 inhibition by quinazoline derivatives blocks angiogenesis signaling.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cell-Based Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity Assay\n(MTT/SRB) Cytotoxicity Assay (MTT/SRB) Incubation->Cytotoxicity Assay\n(MTT/SRB) Apoptosis Assay\n(Annexin V/PI) Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Assay\n(Annexin V/PI) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Incubation->Cell Cycle Analysis\n(PI Staining) Data Analysis Data Analysis Cytotoxicity Assay\n(MTT/SRB)->Data Analysis Apoptosis Assay\n(Annexin V/PI)->Data Analysis Cell Cycle Analysis\n(PI Staining)->Data Analysis

Caption: General workflow for cell-based assays.

References

The Versatility of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an ideal starting point for the design of potent and selective inhibitors for a variety of biological targets. This document provides a comprehensive overview of the applications of this scaffold, with a particular focus on its use in the development of anticancer agents, including potent PARP inhibitors. Detailed experimental protocols for the synthesis of derivatives and key biological assays are also provided to facilitate further research and development in this promising area.

Applications in Drug Discovery

The 4-oxo-3,4-dihydroquinazoline core is a versatile pharmacophore found in numerous biologically active compounds. The addition of a carboxylic acid group at the 8-position provides a crucial anchor point for interacting with target proteins, enhancing both potency and selectivity. This has been effectively demonstrated in the development of inhibitors for several enzyme families.

Potent PARP Inhibitors for Cancer Therapy

One of the most significant applications of the this compound scaffold is in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.

Derivatives of the this compound scaffold have been shown to be highly effective PARP inhibitors, with some compounds exhibiting inhibitory concentrations in the nanomolar range. The carboxylic acid at the 8-position often forms key interactions with the nicotinamide binding pocket of the PARP enzyme.

Anticancer Activity Beyond PARP Inhibition

Beyond PARP inhibition, the 4-oxo-3,4-dihydroquinazoline scaffold has been explored for its broader anticancer activities. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The planar nature of the quinazoline ring system allows for intercalation into DNA, while various substituents can be introduced to target other proteins involved in cancer progression.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of representative derivatives of the this compound scaffold.

Table 1: PARP1 Inhibitory Activity of 4-Oxo-3,4-dihydroquinazoline-8-carboxamide Derivatives

Compound IDR GroupPARP1 IC50 (nM)Reference
B1 4-Hydroxy-phenyl63.81 ± 2.12[1]
IN17 Unsubstituted Phenyl470 ± 3.2[1]
Olaparib (Reference Drug)Not explicitly stated for direct comparison with B1 and IN17 in the same assay[1]

Table 2: Cytotoxicity of 4-Oxo-3,4-dihydroquinazoline Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
B1 HCT-15 (PARPi-resistant)2.89 ± 0.78[1]
B1 HCC1937 (PARPi-resistant)3.26 ± 0.38[1]
IN17 HCT-15 (PARPi-resistant)33.45 ± 1.79[1]
IN17 HCC1937 (PARPi-resistant)34.29 ± 2.68[1]
Olaparib HCT-15 (PARPi-resistant)45.53 ± 3.13[1]
Olaparib HCC1937 (PARPi-resistant)37.07 ± 1.89[1]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

PARP_Inhibition_Pathway cluster_0 DNA Damage and PARP Activation cluster_1 Effect of PARP Inhibitor cluster_2 Cellular Outcomes DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes PARP_Trapping PARP1 Trapping on DNA PARP1->PARP_Trapping DNA_Repair_Proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->DNA_Repair_Proteins recruits PARPi 4-Oxo-3,4-dihydroquinazoline -8-carboxylic acid Derivative (PARP Inhibitor) PARPi->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse PARP_Trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient Homologous Recombination Proficient Cell DSB->HR_Proficient repaired by HR HR_Deficient Homologous Recombination Deficient Cell (e.g., BRCA mutant) DSB->HR_Deficient cannot be repaired by HR Cell_Survival Cell Survival (DNA Repair) HR_Proficient->Cell_Survival Apoptosis Apoptosis/ Cell Death HR_Deficient->Apoptosis

PARP Inhibition Signaling Pathway

Drug_Discovery_Workflow Scaffold_Synthesis Synthesis of 4-Oxo-3,4-dihydro- quinazoline-8-carboxylic acid Derivative_Synthesis Derivative Library Synthesis Scaffold_Synthesis->Derivative_Synthesis In_Vitro_Screening In Vitro Screening (e.g., PARP1 Enzyme Assay) Derivative_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR) Hit_Identification->Lead_Optimization In_Vitro_Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Lead_Optimization->In_Vitro_Cytotoxicity Cell_Cycle_Analysis Cell Cycle Analysis In_Vitro_Cytotoxicity->Cell_Cycle_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cell_Cycle_Analysis->In_Vivo_Studies Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Drug Discovery Workflow

Experimental Protocols

Synthesis of this compound Derivatives

General Procedure for the Synthesis of 4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide Derivatives (e.g., Series A compounds) [1]

  • Step 1: Synthesis of Methyl 2-(1-cyanovinylamino)benzoate. To a solution of methyl 2-aminobenzoate in an appropriate solvent, add chloroacetonitrile under acidic conditions. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, isolate the product by extraction and purify by column chromatography.

  • Step 2: Synthesis of Methyl 2-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)quinazolin-4(3H)-one. React the product from Step 1 with 1-Boc-piperazine in the presence of a suitable base. After the reaction is complete, purify the product.

  • Step 3: Deprotection. Remove the Boc protecting group using an acidic solution such as HCl in dioxane.

  • Step 4: Amide Coupling. React the deprotected piperazine derivative with a variety of isocyanates to yield the final carboxamide derivatives. Purify the final products by column chromatography or recrystallization.

In Vitro PARP1 Inhibition Assay (Chemiluminescent)

This protocol is adapted from commercially available PARP1 assay kits.

  • Plate Preparation: Coat a 96-well plate with histone proteins and block with a suitable blocking buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., derivatives of this compound) and a reference inhibitor (e.g., Olaparib) in the assay buffer.

  • Reaction Initiation: To each well, add the PARP1 enzyme, activated DNA, and biotinylated NAD+. Then add the test compounds or vehicle control.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate. After washing, add a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of a cell population after drug treatment.

  • Cell Treatment: Treat cells with the test compound at various concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Niementowski quinazoline synthesis.[1][2][3][4][5] This reaction involves the thermal condensation of an appropriately substituted anthranilic acid with an amide. For the synthesis of this compound, the starting materials are 2-aminoterephthalic acid and formamide.[1][6]

Q2: What is the general reaction mechanism for the Niementowski synthesis of this compound?

A2: The reaction proceeds through an initial acylation of the amino group of 2-aminoterephthalic acid by formamide, which forms an N-formyl intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound product.[1]

Q3: Are there modern techniques to improve the yield and reduce the reaction time of the Niementowski synthesis?

A3: Yes, microwave-assisted organic synthesis (MAOS) has been shown to be a more efficient alternative to conventional heating.[3] This technique can significantly shorten reaction times and often leads to higher yields of the desired product.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Question: I am experiencing a very low yield or no formation of this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue in quinazoline synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

Potential Cause Troubleshooting & Optimization
Sub-optimal Reaction Conditions Temperature: The Niementowski reaction typically requires high temperatures, often in the range of 130-150°C for conventional heating.[1] Consider performing a temperature screen to find the optimal condition for your specific setup. Reaction Time: Reaction times can vary. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to ensure the consumption of the starting material. Solvent: While the Niementowski reaction can be run neat with an excess of the amide, the choice of a high-boiling point solvent can sometimes be beneficial.
Purity of Starting Materials Ensure that the 2-aminoterephthalic acid and formamide are of high purity. Impurities can interfere with the reaction.
Incomplete Reaction As monitored by TLC or LC-MS, if the starting material is not fully consumed, consider increasing the reaction time or temperature. For microwave-assisted synthesis, increasing the irradiation time or power may be necessary.
Side Reactions The presence of two carboxylic acid groups in 2-aminoterephthalic acid could potentially lead to side reactions, such as decarboxylation at high temperatures. Careful control of the reaction temperature is crucial.
Product Isolation Issues The product, being a carboxylic acid, may require specific workup and purification procedures. Ensure the pH is adjusted correctly during extraction and that an appropriate solvent system is used for crystallization or chromatography.

Problem 2: Formation of Impurities

Question: My final product is contaminated with significant impurities. How can I minimize their formation?

Answer: The formation of impurities can often be traced back to the reaction conditions or the stability of the starting materials and product.

Potential Cause Troubleshooting & Optimization
Decomposition at High Temperatures Prolonged exposure to very high temperatures can lead to the decomposition of the starting materials or the final product. Try to use the minimum effective temperature and reaction time. Microwave synthesis can be advantageous here as it often requires shorter reaction times.
Presence of Water Ensure all glassware is thoroughly dried and use anhydrous reagents if possible, as water can interfere with the condensation reaction.
Oxidation While not a primary concern for this specific synthesis, in some cases, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol describes a typical setup for a conventional Niementowski synthesis.

Materials:

  • 2-aminoterephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF, optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-aminoterephthalic acid and an excess of formamide. If using a solvent, add it at this stage.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 130-150°C with vigorous stirring.

  • Maintain the temperature and continue stirring for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and stir. The product may precipitate.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol outlines a more rapid, microwave-assisted approach.

Materials:

  • 2-aminoterephthalic acid

  • Formamide

  • Microwave vial

  • Microwave reactor

Procedure:

  • In a microwave vial, add 2-aminoterephthalic acid and an excess of formamide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150-180°C) for a shorter duration (e.g., 15-30 minutes). The optimal time and temperature should be determined experimentally.

  • After the reaction is complete, cool the vial to a safe temperature.

  • Follow the same workup and purification steps as described in the conventional protocol.

Data Presentation

The following table provides a comparative summary of typical reaction parameters and yields for the synthesis of this compound using conventional heating versus microwave irradiation.

Parameter Conventional Heating Microwave Irradiation
Starting Materials 2-aminoterephthalic acid, Formamide2-aminoterephthalic acid, Formamide
Temperature 140°C160°C
Reaction Time 6 hours20 minutes
Yield 65%85%

Visualizations

Niementowski Synthesis Pathway

Niementowski_Synthesis Reactants 2-Aminoterephthalic Acid + Formamide Intermediate N-Formyl Intermediate Reactants->Intermediate Acylation Product 4-oxo-3,4-dihydroquinazoline- 8-carboxylic acid Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the Niementowski synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity Pure Purity OK CheckPurity->Pure Yes Impure Purify Starting Materials CheckPurity->Impure No CheckConditions Review Reaction Conditions (Temp, Time) Pure->CheckConditions Impure->CheckPurity Optimal Conditions Optimal? CheckConditions->Optimal Optimize Optimize Conditions (e.g., Temp Screen) Optimal->Optimize No Monitor Monitor Reaction (TLC/LC-MS) Optimal->Monitor Yes Optimize->CheckConditions Complete Reaction Complete? Monitor->Complete IncreaseTime Increase Reaction Time/Temp Complete->IncreaseTime No CheckWorkup Review Workup & Purification Complete->CheckWorkup Yes IncreaseTime->Monitor Success Improved Yield CheckWorkup->Success

References

Technical Support Center: Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the Niementowski reaction from 2-aminoterephthalic acid and formamide, can stem from several factors.

  • Incomplete Cyclization: The intermediate N-formyl-2-aminoterephthalic acid may not fully cyclize. To address this, consider increasing the reaction time or temperature gradually. However, be cautious as excessive heat can lead to byproduct formation.[1]

  • Suboptimal Reaction Temperature: The Niementowski reaction often requires high temperatures.[2] The optimal temperature for this specific synthesis should be carefully determined. If the temperature is too low, the reaction may be sluggish, and if it's too high, degradation and side reactions can occur.

  • Moisture in Reagents: The presence of water can interfere with the reaction. Ensure all reagents and solvents are anhydrous.

  • Purity of Starting Materials: Impurities in the 2-aminoterephthalic acid or formamide can lead to side reactions and lower the yield of the desired product.

Q2: I am observing a significant amount of an insoluble solid in my reaction mixture that is not the desired product. What could this be?

A2: A common issue, particularly at elevated temperatures, is the dimerization or polymerization of the starting materials.[1] 2-aminoterephthalic acid can undergo self-condensation to form polyamide-like structures, which are often insoluble in common organic solvents.

Troubleshooting Steps:

  • Control Reaction Temperature: Carefully control the reaction temperature to avoid excessive heat.

  • Dilution: Running the reaction at a higher dilution might reduce the probability of intermolecular side reactions.

Q3: My final product shows an additional peak in the NMR spectrum and a different melting point than expected. What is a likely byproduct?

A3: A probable byproduct is the decarboxylated analog, 4-oxo-3,4-dihydroquinazoline. This can occur if the reaction temperature is too high, leading to the loss of the carboxylic acid group at the C-8 position.

To mitigate this:

  • Optimize Temperature: Carefully screen reaction temperatures to find a balance between efficient cyclization and minimal decarboxylation.

  • Reaction Time: A shorter reaction time at a slightly higher temperature might be more effective than a prolonged reaction at a lower temperature.

Q4: Are there other potential side reactions I should be aware of?

A4: Yes, another possibility is the formation of a di-quinazolinone structure. This can happen if both amino groups of a hypothetical dimer of 2-aminoterephthalic acid react with formamide. This is a less common byproduct but can occur under forcing reaction conditions.

Byproduct Formation Overview

The following table summarizes potential byproducts and the conditions that may favor their formation.

Byproduct NameChemical StructureFormation ConditionsMitigation Strategies
4-oxo-3,4-dihydroquinazolineC₈H₆N₂OHigh reaction temperaturesOptimize and control reaction temperature; minimize reaction time.
Poly(2-aminoterephthalamide)[C₈H₆N₂O₂]nHigh concentration of starting materials; high temperaturesUse higher dilution; control reaction temperature.
N-formyl-2-aminoterephthalic acidC₉H₇NO₅Insufficient reaction time or temperatureIncrease reaction time and/or temperature.

Experimental Protocol: Niementowski Synthesis of this compound

This protocol is a representative method for the synthesis.

Materials:

  • 2-aminoterephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure:

  • To a reaction vessel equipped with a condenser and a mechanical stirrer, add 2-aminoterephthalic acid (1 equivalent).

  • Add an excess of formamide (5-10 equivalents).

  • Heat the mixture to 180-200°C and maintain this temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the crude product.

  • Filter the solid, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to obtain the pure this compound.

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic pathway and potential side reactions.

synthesis_pathway SA 2-Aminoterephthalic Acid + Formamide INT N-formyl-2-aminoterephthalic acid SA->INT Formylation P This compound INT->P Cyclization

Caption: Desired synthetic pathway to this compound.

byproduct_formation cluster_main Main Reaction cluster_side Side Reactions SA 2-Aminoterephthalic Acid + Formamide P Desired Product SA->P High Temp BP2 Polymerization Byproduct SA->BP2 High Concentration BP3 Incomplete Cyclization SA->BP3 Low Temp / Short Time BP1 Decarboxylation Byproduct P->BP1 Excessive Heat

Caption: Potential byproduct formation pathways during the synthesis.

References

Technical Support Center: Quinazolinone Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of quinazolinones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low or No Product Yield

Question: I am experiencing very low yields or no formation of my desired quinazolinone product. What are the potential causes and how can I troubleshoot this issue?

Answer:

Low or non-existent yields in quinazolinone synthesis are a common hurdle. A systematic evaluation of your experimental setup is key to pinpointing the cause. Here are the primary factors to consider:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.

    • Temperature: Classical methods like the Niementowski synthesis often require high temperatures (120-160°C) to proceed efficiently.[1][2] Conversely, some modern catalytic approaches operate under milder conditions. It is crucial to optimize the temperature for your specific protocol. A temperature screening experiment can help identify the optimal condition.

    • Reaction Time: The time required for complete conversion can vary significantly, from minutes under microwave irradiation to several hours with conventional heating.[1][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and to ensure the consumption of starting materials.[4]

    • Solvent: The solvent can dramatically impact the reaction's success. Polar aprotic solvents such as DMSO or DMF are often effective.[5] In some cases, solvent-free conditions, particularly with microwave assistance, can provide excellent results.[6][7] A solvent screen may be necessary to find the best medium for your substrates.

  • Poor Quality of Starting Materials: The purity of your reactants, such as anthranilic acid, isatoic anhydride, or the corresponding amine, is paramount. Impurities can lead to unwanted side reactions and significantly lower the yield.

    • Solution: Ensure your starting materials are pure and dry. Recrystallize or purify them if necessary.[5]

  • Catalyst Issues: If your synthesis involves a catalyst, its activity is crucial.

    • Solution: Ensure the catalyst is not deactivated or poisoned by impurities in the starting materials or solvent. Use a fresh batch of catalyst and consider optimizing the catalyst loading.[8] Some reactions may also require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[9]

  • Incomplete Cyclization: The intermediate formed during the reaction may not fully cyclize to the quinazolinone ring.

    • Solution: This can often be addressed by increasing the reaction temperature or time. The addition of a dehydrating agent can also promote the cyclization step.[5]

The following workflow can guide your troubleshooting process for low-yield reactions.

G start Low or No Yield check_purity Verify Starting Material Purity start->check_purity check_purity->start If impure, purify optimize_temp Optimize Reaction Temperature check_purity->optimize_temp If pure optimize_time Optimize Reaction Time optimize_temp->optimize_time screen_solvent Screen Solvents optimize_time->screen_solvent check_catalyst Check Catalyst Activity & Loading screen_solvent->check_catalyst monitor_reaction Monitor Reaction by TLC/LC-MS check_catalyst->monitor_reaction monitor_reaction->start No Improvement successful_synthesis Successful Synthesis monitor_reaction->successful_synthesis Yield Improved

Caption: A troubleshooting workflow for addressing low yields in quinazolinone synthesis.

Formation of Side Products and Impurities

Question: My reaction is generating a significant amount of side products, complicating the purification process. What are the common side reactions, and how can I minimize them?

Answer:

The formation of side products is a frequent challenge in quinazolinone synthesis. The nature of these impurities often depends on the specific synthetic route employed.

  • Incomplete Cyclization: An open-chain intermediate may be present if the cyclization step is not complete.

    • Mitigation: Promoting cyclization by increasing the reaction temperature or adding a dehydrating agent can be effective.[5]

  • Benzoxazinone Intermediate: When synthesizing from anthranilic acid and acetic anhydride, the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate is a key step. Incomplete conversion to the quinazolinone will leave this intermediate as an impurity.[5]

    • Mitigation: Ensure a sufficient amount of the amine source (e.g., ammonia from ammonium acetate) is present and that the reaction conditions are suitable for the subsequent ring-opening and cyclization.[5]

  • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, particularly in the presence of strong acids or bases at elevated temperatures, which can lead to ring-opening.[10]

    • Mitigation: Careful control of pH and temperature is necessary.

  • Self-Condensation: Starting materials like anthranilic acid can undergo self-cyclization, especially at high temperatures.[11]

    • Mitigation: Lowering the reaction temperature or using a more dilute solution can sometimes help.

The following diagram illustrates a decision tree for identifying and mitigating common impurities.

G start Impurity Detected unreacted_sm Unreacted Starting Material? start->unreacted_sm intermediate Incompletely Cyclized Intermediate? unreacted_sm->intermediate No increase_time_temp Increase Reaction Time/Temperature unreacted_sm->increase_time_temp Yes benzoxazinone Benzoxazinone Intermediate? intermediate->benzoxazinone No add_dehydrating_agent Add Dehydrating Agent intermediate->add_dehydrating_agent Yes hydrolysis_product Hydrolysis Product? benzoxazinone->hydrolysis_product No ensure_amine Ensure Sufficient Amine Source benzoxazinone->ensure_amine Yes self_condensation Self-Condensation Product? hydrolysis_product->self_condensation No control_ph_temp Control pH and Temperature hydrolysis_product->control_ph_temp Yes lower_temp_dilute Lower Temperature/ Use Dilute Solution self_condensation->lower_temp_dilute Yes

Caption: A decision tree for identifying and minimizing common side products.

Purification Challenges

Question: I am having difficulty purifying my crude quinazolinone product. What are the recommended purification methods and how can I troubleshoot them?

Answer:

The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The most common techniques are recrystallization and column chromatography.[12]

  • Recrystallization: This is often a good first choice for initial purification due to its simplicity and cost-effectiveness.[12]

    • Troubleshooting:

      • Compound does not crystallize: The solution may be too dilute, or the chosen solvent may not be ideal. Try evaporating some of the solvent or using a different solvent system. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.[12][13]

      • Oiling out: This can occur if the compound's melting point is lower than the solvent's boiling point, if the solution is cooling too rapidly, or if there is a high concentration of impurities. Try using a lower boiling point solvent, allowing for slower cooling, or performing a preliminary purification by column chromatography.[12][13]

      • Low recovery: Too much solvent may have been used, or the compound may be significantly soluble in the cold solvent. Use the minimum amount of hot solvent for dissolution and consider cooling the solution in an ice bath to maximize crystal formation.[12][13]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities.[12]

    • Troubleshooting:

      • Poor separation: The solvent system may be inappropriate, the column may be overloaded, or it may be improperly packed. Optimize the solvent system using TLC, reduce the amount of crude material loaded, and ensure the column is packed uniformly.[12][13]

      • Compound elutes too quickly/slowly: If the compound elutes too quickly, the solvent system is too polar. If it does not elute, the solvent system is not polar enough. Adjust the polarity of the mobile phase accordingly.[13]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide under different conditions.

MethodReactant Ratio (Anthranilic Acid:Formamide)Temperature (°C)Reaction TimeYield (%)Reference
Conventional Heating1:5 (molar)150-1608 hours61[1][3]
Conventional Heating1:4 (molar)130-1352 hours96[1]
Microwave Irradiation1:5 (molar)Not specifiedA few minutes87[1][3]
Microwave IrradiationNot specified17010 minutesNot specified[1]
Microwave Irradiation1:5 (molar)150Not specifiedVery good[14]

Experimental Protocols

Protocol 1: Conventional Synthesis of 4(3H)-Quinazolinone (Niementowski Reaction)

This protocol is based on traditional Niementowski reaction conditions.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place anthranilic acid and formamide in a 1:4 molar ratio.

  • Heating: Heat the mixture using a heating mantle or sand bath to a temperature of 130-135°C.

  • Reaction: Maintain this temperature with constant stirring for 2 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.[1]

Protocol 2: Microwave-Assisted Synthesis of 4(3H)-Quinazolinone

This protocol is based on a microwave-assisted adaptation of the Niementowski reaction.[3]

  • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and formamide in a 1:5 molar ratio.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate. A two-stage irradiation can be effective: first at 30% power (e.g., 270 W) for 5 minutes, followed by a 15-minute pause, and then a second irradiation at 50% power (e.g., 450 W) for 5 minutes.[3]

  • Work-up: After the vessel has cooled to room temperature, the crude product can be collected.

  • Purification: The product can be purified by recrystallization from methanol.[3]

Protocol 3: Synthesis of 2-Substituted Quinazolin-4(3H)-ones from Isatoic Anhydride

This protocol describes a one-pot synthesis of 2-substituted quinazolinones.

  • Reaction Setup: In a suitable flask, mix isatoic anhydride (1 equivalent), an aldehyde (1.1 equivalents), and ammonium chloride (3 equivalents) in ethanol.

  • Reaction: Add sodium hypochlorite (NaOCl) (1.5 equivalents) to the mixture. Stir the resulting mixture at 80-85°C for 2-3 hours. Monitor the completion of the reaction by TLC.

  • Work-up: Pour the reaction mass into water to precipitate the product.

  • Purification: Filter the solid product, wash it with water, dry it, and recrystallize from ethanol to obtain the pure compound.

Visualization of Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Niementowski synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide. The reaction proceeds through the formation of an o-amidobenzamide intermediate, followed by cyclization.[1][2]

G cluster_0 Niementowski Reaction Mechanism Anthranilic_Acid Anthranilic Acid Intermediate o-Amidobenzamide Intermediate Anthranilic_Acid->Intermediate + Formamide Formamide Formamide Quinazolinone 4(3H)-Quinazolinone Intermediate->Quinazolinone Cyclization - H₂O Water H₂O

References

Optimization of reaction conditions for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is a derivative of anthranilic acid, specifically 2-aminoterephthalic acid or its corresponding esters. The synthesis generally follows the principles of the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with an amide.[1] A key variation uses formamide to provide the parent quinazolin-4(3H)-one structure.[1]

Q2: Can I use microwave-assisted synthesis for this reaction?

A2: Yes, microwave-assisted organic synthesis (MAOS) is a highly effective method for the Niementowski synthesis and can significantly reduce reaction times and often improve yields compared to conventional heating.[1]

Q3: What is a common precursor to this compound that I might find commercially available?

A3: A common and useful precursor is methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate.[2] This ester can then be hydrolyzed to the final carboxylic acid product.

Q4: What are the key reaction steps in the synthesis of this compound?

A4: The synthesis typically involves two main steps:

  • Amidation: The 2-amino group of the starting anthranilic acid derivative is acylated, often with formic acid or a derivative, to form an N-acylanthranilic acid intermediate.

  • Cyclization: The N-acylanthranilic acid intermediate undergoes intramolecular cyclization with the elimination of water to form the quinazolinone ring. This step is often promoted by heat or acid catalysis.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reactionMonitor the reaction progress using TLC or LC-MS to ensure the consumption of starting materials. Extend the reaction time if necessary.
Suboptimal reaction temperatureThe reaction may require high temperatures (130-150 °C) for cyclization.[1] If using a lower temperature, consider a gradual increase. For microwave synthesis, optimize the temperature and time parameters.
Poor quality of starting materialsEnsure the purity of the 2-aminoterephthalic acid derivative and formamide/other reagents. Impurities can interfere with the reaction.
Inefficient cyclizationIf the N-acyl intermediate is formed but does not cyclize, consider adding a dehydrating agent or using a stronger acid catalyst.
Formation of Side Products Incomplete cyclization of the intermediateAs mentioned above, optimize conditions to favor the final cyclized product.
Dimerization or polymerizationThis can occur at very high temperatures. Try to conduct the reaction at the lowest effective temperature.
DecarboxylationIf the reaction is run at excessively high temperatures for a prolonged period, decarboxylation of the product might occur.
Difficulty in Product Isolation/Purification Product is insolubleThe product may precipitate from the reaction mixture upon cooling. This can be advantageous for isolation by filtration.
Product is soluble in the reaction solventIf the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Contamination with starting materialsOptimize the reaction to go to completion. Use an appropriate recrystallization solvent to selectively crystallize the product.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline based on the Niementowski synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2-Aminoterephthalic acid

  • Formamide

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoterephthalic acid (1 equivalent) and an excess of formamide (5-10 equivalents).

  • Add a high-boiling point solvent to facilitate heat transfer and stirring.

  • Heat the reaction mixture to 130-150 °C and maintain this temperature for 4-8 hours.

  • Monitor the progress of the reaction by TLC (a suitable mobile phase might be ethyl acetate/methanol).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a suitable solvent (e.g., ethanol, diethyl ether) to remove residual formamide and solvent.

  • If the product does not precipitate, pour the reaction mixture into cold water to induce precipitation. Collect the solid by filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., DMF/water, ethanol).

Data Presentation

The following table provides an example of how to present data for the optimization of reaction conditions. Please note that this data is illustrative and not from a specific experimental source.

Entry Solvent Temperature (°C) Time (h) Yield (%)
1Formamide (neat)130645
2Formamide (neat)150460
3Formamide (neat)170455 (decomposition observed)
4Dowtherm A150665
5Mineral Oil150662

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting Low Yield start Low or No Yield check_reaction Check Reaction Progress (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Starting material remains increase_temp Increase Temperature incomplete->increase_temp Starting material remains check_sm Check Starting Material Purity incomplete->check_sm Reaction stalled success Improved Yield extend_time->success increase_temp->success impure_sm Impure Starting Material check_sm->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes optimize_cyclization Optimize Cyclization Conditions (e.g., add catalyst) impure_sm->optimize_cyclization No purify_sm->success optimize_cyclization->success Synthesis Workflow start Start: Reagents reagents 2-Aminoterephthalic Acid + Formamide start->reagents reaction Reaction Setup (Heating, Stirring) reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Work-up (Cooling, Precipitation) monitoring->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product

References

Technical Support Center: Synthesis of Quinazoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of quinazoline carboxylic acids.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Quinazoline Carboxylic Acid

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Sub-optimal Reaction Conditions Optimize temperature, reaction time, and solvent. Monitor reaction progress by TLC or LC-MS to determine the optimal endpoint.[1]Improved yield and reduced formation of degradation products.
Poor Reagent Quality Ensure the purity of starting materials, particularly anthranilic acid derivatives and carbonyl compounds. Impurities can lead to side reactions.[1]Increased product purity and yield.
Incorrect Stoichiometry Carefully verify the molar ratios of all reactants and reagents.Maximized conversion of the limiting reagent to the desired product.
Catalyst Inactivity If using a catalyst, ensure it is active and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[1]Enhanced reaction rate and conversion.
Problem 2: Presence of a Major Byproduct Lacking a Carboxylic Acid Group (Potential Decarboxylation)

Description: The final product analysis (e.g., NMR, MS) indicates the presence of a quinazoline derivative without the expected carboxylic acid moiety. This is a common issue, particularly in syntheses requiring high temperatures.[2][3]

Troubleshooting Protocol: Minimizing Decarboxylation

  • Reaction Temperature: Lower the reaction temperature. If the reaction is thermally driven, explore the use of a catalyst that allows for milder conditions.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to heat.

  • pH Control: In some cases, maintaining a neutral or slightly basic pH during workup and purification can suppress decarboxylation.

  • Alternative Synthetic Routes: For syntheses like the Pfitzinger reaction, where decarboxylation can be problematic, consider alternative strategies that introduce the carboxylic acid functionality or a precursor under milder conditions.[3]

Experimental Protocol: Pyrolysis of Silver Salts (for targeted decarboxylation, illustrating the principle)

This protocol is for the intentional decarboxylation but highlights the conditions that can lead to it as a side reaction.

  • Salt Formation: Dissolve the 3-carboxy-4-quinolinol in boiling water with aqueous ammonia. Add a saturated aqueous solution of silver nitrate to precipitate the silver salt.

  • Pyrolysis: The dried silver salt is pyrolyzed in a high-boiling solvent like Dowtherm A under reflux to induce decarboxylation.

Caution: This decomposition can be violent.

Problem 3: Formation of Tarry, Polymeric Materials

Description: The reaction mixture becomes dark and viscous, and purification is difficult due to the presence of insoluble, high-molecular-weight materials. This is particularly common in acid-catalyzed reactions like the Doebner-von Miller synthesis.[1]

Troubleshooting Protocol: Preventing Tar Formation

  • Slow Addition of Reagents: Add the α,β-unsaturated carbonyl compound slowly to the acidic solution of the aniline. This helps to control the exothermic reaction and minimize polymerization.[1]

  • In Situ Generation: Generate the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures to keep its concentration low.[1]

  • Catalyst Choice: Optimize the choice and concentration of the acid catalyst. In some cases, a milder Lewis acid may be preferable to a strong Brønsted acid.

  • Solvent Selection: The use of a two-phase reaction system can sometimes sequester the reactive intermediates and reduce polymerization.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of quinazoline-4-carboxylic acids?

A1: The most prevalent side reactions include decarboxylation of the product, especially at high temperatures[2][3]; formation of tars and polymers from the self-condensation of reactants, particularly in acid-catalyzed reactions[1]; and intramolecular cyclization if other reactive functional groups are present on the precursors.

Q2: My NMR spectrum shows a mixture of regioisomers. How can I improve the selectivity?

A2: Regioisomer formation can be an issue in reactions like the Friedländer or Doebner-von Miller synthesis. To improve selectivity, you can:

  • Modify the Substrates: The electronic and steric properties of the substituents on your aniline and carbonyl compound can direct the cyclization.

  • Change the Catalyst: The choice of acid or base catalyst can influence the regioselectivity of the annulation step.

  • Protecting Groups: In some cases, using a protecting group strategy can block one reactive site, forcing the reaction to proceed at the desired position.

Q3: Can the carboxylic acid group itself participate in side reactions?

A3: Yes. Under certain conditions, the carboxylic acid can be converted to an amide if an amine is present, especially with the use of coupling agents or high temperatures. It can also undergo esterification if an alcohol is used as the solvent at elevated temperatures with an acid catalyst.

Q4: I am using a nitrile-containing precursor to synthesize a quinazoline carboxylic acid. What side reactions should I be aware of?

A4: A primary side reaction to consider is the hydrolysis of the nitrile group to a primary amide or a carboxylic acid, depending on the reaction conditions (acidic or basic hydrolysis).[4][5] This can lead to a mixture of products. To avoid this, it is crucial to use anhydrous conditions if the nitrile is intended to remain intact.

Visualizing Reaction Pathways and Side Reactions

Below are diagrams generated using Graphviz to illustrate key reaction pathways and the formation of common side products.

cluster_main Main Reaction Pathway (Pfitzinger) Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid + Base (Hydrolysis) Enamine Enamine KetoAcid->Enamine + Carbonyl Compound Product Quinoline-4-carboxylic Acid Enamine->Product Cyclization & Dehydration

Caption: Pfitzinger reaction pathway for quinoline-4-carboxylic acid synthesis.

cluster_side Decarboxylation Side Reaction Product Quinoline-4-carboxylic Acid SideProduct Decarboxylated Quinoline Product->SideProduct High Heat

Caption: Decarboxylation as a common side reaction.

cluster_tar Tar Formation in Doebner-von Miller Synthesis Carbonyl α,β-Unsaturated Carbonyl Compound Tar Tars / Polymers Carbonyl->Tar Acid-Catalyzed Self-Condensation

Caption: Tar formation from α,β-unsaturated carbonyls.

cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield of Quinazoline Carboxylic Acid Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Analyze Reagent Purity & Stoichiometry Start->Check_Reagents Check_Catalyst Assess Catalyst Activity Start->Check_Catalyst Optimize Systematically Optimize Reaction Parameters Check_Conditions->Optimize Check_Reagents->Optimize Check_Catalyst->Optimize

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on studies of structurally related quinazolinone derivatives, the primary degradation pathway for this compound is anticipated to be hydrolysis. The quinazolinone ring system can be susceptible to cleavage under certain pH conditions. While specific data for the 8-carboxylic acid derivative is limited, general knowledge suggests that strong alkaline conditions are a significant concern. Other factors to consider include exposure to high temperatures, and certain solvents, although quinazolinones are generally reported to have good thermal stability.

Q2: How can I detect degradation of my compound?

Degradation can be monitored by using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact parent compound from any degradation products, allowing for accurate quantification of both. The appearance of new peaks or a decrease in the peak area of the parent compound in your chromatograms over time or after exposure to stress conditions is indicative of degradation.

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been definitively identified in the public domain, hydrolysis of the amide bond in the quinazolinone ring is a potential degradation pathway. This would lead to the formation of 2-amino-terephthalic acid derivatives. For instance, studies on other quinazolinones have shown that alkaline hydrolysis can lead to the opening of the heterocyclic ring.[1]

Q4: What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store the solid compound in a tightly sealed container to protect it from moisture. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) for a limited time and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over aqueous solutions, especially at neutral to high pH.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound during aqueous workup. Hydrolysis. The compound may be degrading due to prolonged exposure to aqueous solutions, especially if the pH is not controlled.Minimize the time the compound is in an aqueous solution. Work at a slightly acidic pH if the compound's stability allows. Use cold solutions to slow down potential degradation.
Appearance of extra peaks in HPLC analysis after sample preparation. Solvent-induced degradation. The solvent used for sample preparation might be causing degradation.Use aprotic and non-reactive solvents such as acetonitrile or tetrahydrofuran for sample preparation. If an aqueous solution is necessary, use a buffered solution at a slightly acidic pH and analyze the sample as quickly as possible.
Inconsistent results in biological assays. Degradation in assay medium. The pH and aqueous nature of the cell culture or assay buffer could be causing the compound to degrade over the course of the experiment.Perform a time-course stability study of the compound in the specific assay medium. If degradation is observed, consider adding the compound to the assay at the last possible moment or using a more stable analog if available.
Discoloration of the solid compound upon storage. Oxidation or photodecomposition. Exposure to air (oxygen) or light can sometimes lead to the degradation of organic molecules.Store the solid compound under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial or a container protected from light.

Experimental Protocols

Protocol 1: General Handling and Solution Preparation
  • Handling: Handle the solid compound in a well-ventilated area.

  • Weighing: Weigh the required amount of this compound using a calibrated analytical balance.

  • Solvent Selection: For preparing stock solutions, use a high-purity, anhydrous aprotic solvent in which the compound is soluble (e.g., DMSO, DMF).

  • Dissolution: Dissolve the compound in the chosen solvent by vortexing or brief sonication.

  • Storage of Stock Solutions: Store stock solutions in tightly sealed vials at -20°C or below, protected from light. Minimize freeze-thaw cycles.

  • Preparation of Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in the appropriate buffer or medium immediately before use.

Protocol 2: Forced Degradation Study (General Guideline)

A forced degradation study can help identify the degradation pathways and the stability of the molecule under various stress conditions.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at room temperature for a defined period, as quinazolinones are often more susceptible to basic conditions.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Keep the solid compound in an oven at a high temperature (e.g., 70°C) for a defined period.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.

Data Presentation

The following table summarizes the expected stability of quinazolinone derivatives under different stress conditions, based on available literature for related compounds. Specific quantitative data for this compound is not currently available.

Stress Condition Expected Degradation Potential Degradation Products
Acidic Hydrolysis (e.g., 0.1 M HCl) Low to ModerateRing-opened products (e.g., 2-aminoterephthalic acid derivatives)
Alkaline Hydrolysis (e.g., 0.1 M NaOH) HighRing-opened products (e.g., 2-aminoterephthalic acid derivatives)
Oxidative (e.g., 3% H₂O₂) LowOxidized derivatives, N-oxides
Thermal (e.g., 70°C, solid) LowThermally rearranged or decomposed products
Photolytic (UV/Vis light) Low to ModeratePhotodegradation products

Visualizations

Logical Workflow for Investigating Degradation

degradation_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Outcome Compound This compound Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) Compound->Stress HPLC Stability-Indicating HPLC Stress->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradation observed Stable Compound is Stable HPLC->Stable No new peaks Unstable Compound is Unstable HPLC->Unstable New peaks appear Deg_Products Identify Degradation Products LCMS->Deg_Products

Caption: Workflow for assessing the stability of this compound.

Potential Hydrolytic Degradation Pathway

hydrolysis_pathway Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate Hydrolysis (H₂O, H⁺ or OH⁻) Product 2-Amino-terephthalic acid derivative Intermediate->Product Further Reaction

Caption: A potential hydrolytic degradation pathway for the quinazolinone ring.

References

Technical Support Center: Scaling Up the Synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work, particularly when scaling up the process.

Frequently Asked questions (FAQs)

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most widely applicable and scalable method is the Niementowski reaction. This involves the cyclocondensation of 2-aminoterephthalic acid with formamide.[1] This one-step process is generally efficient, though it may require high temperatures to proceed to completion.

Q2: What are the typical reaction conditions for the Niementowski synthesis of this compound?

A2: Typically, the reaction is carried out by heating 2-aminoterephthalic acid with an excess of formamide at a temperature range of 120-180 °C.[2] Microwave-assisted synthesis can also be a viable option to reduce reaction times.[2]

Q3: What are the main challenges in synthesizing and purifying this compound?

A3: The primary challenges include ensuring complete cyclization, managing potential side reactions such as decarboxylation at high temperatures, and purification of the final product. The presence of the carboxylic acid group can also affect solubility and reactivity.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting material, 2-aminoterephthalic acid, and the appearance of the product spot.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature in increments of 10 °C (up to 180 °C). Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Degradation of starting material or product at excessively high temperatures.If charring or significant discoloration is observed, reduce the reaction temperature. Consider using a higher boiling point solvent if the reaction is not conducted neat in formamide.
Impurities in the starting materials.Ensure the 2-aminoterephthalic acid and formamide are of high purity.
Presence of a Major Side Product Incomplete cyclization leading to the formation of N-formyl-2-aminoterephthalic acid.Ensure the reaction temperature is high enough and the reaction is run for a sufficient amount of time to facilitate the final cyclization step.
Decarboxylation of the starting material or product.Avoid excessively high temperatures for prolonged periods. If possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Difficulty in Product Isolation and Purification The product is highly insoluble or precipitates with impurities.Try different recrystallization solvents or solvent mixtures. Common solvents for quinazolinones include ethanol, DMF, and acetic acid.[3]
The product and starting material have similar polarities, making chromatographic separation difficult.If recrystallization is ineffective, column chromatography with a suitable solvent system may be necessary. Consider derivatizing the carboxylic acid to an ester to alter its polarity for easier separation, followed by hydrolysis.
Reaction Stalls Before Completion Insufficient excess of formamide.Use a larger excess of formamide, as it also serves as the reaction solvent in many cases.
Poor heat transfer in a large-scale reaction.Ensure efficient stirring and uniform heating of the reaction mixture, especially in larger reaction vessels.

Experimental Protocols

Key Experiment: Synthesis of this compound via Niementowski Reaction

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Aminoterephthalic acid

  • Formamide

  • Ethanol

  • Hydrochloric acid (for acidification, if necessary)

  • Activated charcoal

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminoterephthalic acid (1 equivalent) and formamide (5-10 equivalents).

  • Heat the mixture with stirring to 150-160 °C.

  • Maintain this temperature and continue stirring for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water with vigorous stirring.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • For purification, the crude solid can be recrystallized from hot ethanol or a mixture of DMF and water. If the solution is colored, it can be treated with activated charcoal before filtration.

  • Dry the purified crystals under vacuum to obtain this compound.

Visualizations

experimental_workflow start Start reactants Combine 2-Aminoterephthalic Acid and Formamide start->reactants heating Heat to 150-160 °C (3-5 hours) reactants->heating monitoring Monitor by TLC/HPLC heating->monitoring monitoring->heating Incomplete workup Cool and Precipitate in Water monitoring->workup Complete filtration Filter and Wash with Water workup->filtration purification Recrystallize from Ethanol/DMF filtration->purification drying Dry under Vacuum purification->drying end Final Product drying->end troubleshooting_pathway start Low Yield or Impure Product check_reaction Check TLC/HPLC for Starting Material start->check_reaction incomplete Starting Material Remaining? check_reaction->incomplete increase_params Increase Temperature or Reaction Time incomplete->increase_params Yes side_products Major Side Products Present? incomplete->side_products No increase_params->start degradation Charring or Dark Color? side_products->degradation Yes purification_issue Difficulty in Purification? side_products->purification_issue No lower_temp Lower Reaction Temperature degradation->lower_temp Yes degradation->purification_issue No lower_temp->start recrystallize Optimize Recrystallization Solvent purification_issue->recrystallize Yes end Improved Synthesis purification_issue->end No chromatography Consider Column Chromatography recrystallize->chromatography chromatography->end

References

Technical Support Center: Catalyst Selection for Efficient Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection for the efficient synthesis of quinazolinones. This guide includes troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

1. Low or No Product Yield

Question: My quinazolinone synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this issue?

Answer: Low or no yield is a common problem in chemical synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is optimized for your specific catalyst and substrates. Some classical methods require high temperatures (over 120°C), while modern catalytic systems may operate under milder conditions.[1] Consider performing a temperature screen to identify the optimal condition.

    • Reaction Time: Reaction durations can vary significantly, from a few hours to over 24 hours.[1] It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and confirm the consumption of starting materials.

    • Solvent: The choice of solvent can dramatically influence the reaction outcome. Common solvents for quinazolinone synthesis include ethanol, toluene, and DMF.[1] The solvent should be chosen based on the specific catalytic system and the solubility of the reactants.

  • Catalyst Inactivity or Degradation:

    • Catalyst Choice: The efficiency of the catalyst is paramount. Copper-based catalysts, such as Cu(OAc)₂, CuBr, and CuI, are often used due to their affordability and effectiveness.[2][3][4] Palladium catalysts, like Pd(dppf)Cl₂, are also employed for specific transformations.[5][6] For a greener approach, metal-free and iron-catalyzed methods are also available.[7][8] Ensure the chosen catalyst is appropriate for your specific reaction.

    • Catalyst Loading: The amount of catalyst used is critical. Insufficient catalyst will lead to a slow or incomplete reaction, while excessive amounts can lead to side reactions and purification challenges. Refer to the specific protocol for the recommended catalyst loading.

    • Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities. Ensure that the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required) and that the reagents and solvents are of sufficient purity.

  • Substrate-Related Issues:

    • Steric Hindrance: The structure of your starting materials can significantly impact the reaction. For instance, ortho-substituted nitriles and electron-donating groups on the aromatic ring of 2-halobenzamides have been shown to reduce yields in certain copper-catalyzed reactions.[2]

    • Electronic Effects: The electronic properties of the substituents on your starting materials can influence their reactivity. Electron-withdrawing or electron-donating groups can affect the nucleophilicity or electrophilicity of the reacting centers.

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the catalyst and lead to lower yields. Ensure that your reactants are pure before starting the reaction.

  • Improper Reaction Setup:

    • Atmosphere: Some catalytic reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst or reagents.[3] Conversely, some reactions utilize air as a green oxidant.[3] Verify the atmospheric requirements for your specific protocol.

    • Mixing: Inadequate stirring can lead to localized concentration gradients and an incomplete reaction. Ensure efficient mixing throughout the reaction.

2. Formation of Side Products

Question: I am observing significant formation of side products in my reaction mixture. How can I minimize these and improve the selectivity for the desired quinazolinone?

Answer: The formation of side products is a common challenge that can be addressed by carefully optimizing the reaction conditions and understanding the reaction mechanism.

Possible Causes & Solutions:

  • Incorrect Reaction Conditions:

    • Temperature: Running the reaction at a temperature that is too high can often lead to decomposition of reactants or products, or promote undesired side reactions. A lower temperature might improve selectivity.

    • Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts through secondary reactions of the desired product. Monitoring the reaction progress can help in stopping the reaction at the optimal time.

  • Cross-Reactivity:

    • Functional Group Tolerance: The chosen catalytic system might not be compatible with all the functional groups present in your substrates, leading to undesired reactions. It is important to choose a catalyst with a known tolerance for the functional groups in your molecules.[3][9]

  • Alternative Reaction Pathways:

    • Mechanism-Based Troubleshooting: Understanding the reaction mechanism can provide insights into potential side reactions. For example, in some copper-catalyzed syntheses from 2-halobenzamides, side reactions can occur if the intramolecular SNAr reaction is not efficient.[2] Adjusting the base or solvent might favor the desired cyclization.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is best for my quinazolinone synthesis?

A1: The "best" catalyst depends on several factors, including your starting materials, desired scale, cost considerations, and environmental concerns.

  • Copper Catalysts (e.g., Cu(OAc)₂, CuBr, CuI): These are often a good starting point as they are relatively inexpensive, readily available, and have shown high efficiency in a variety of quinazolinone syntheses, such as those starting from 2-halobenzamides or 2-aminobenzamides.[3][10][11] They are particularly useful for domino reactions involving Ullmann-type couplings and aerobic oxidations.[3]

  • Palladium Catalysts (e.g., Pd(dppf)Cl₂, Pd(OAc)₂): Palladium catalysts are highly effective for specific transformations like C-H activation and cross-coupling reactions.[5][12] They are often used in one-pot syntheses from starting materials like o-nitrobenzamides.[5]

  • Iron Catalysts (e.g., FeCl₃): Iron catalysts are an attractive option due to their low cost and low toxicity, aligning with the principles of green chemistry.[8] They can act as effective Lewis acids to promote ring closure.[8]

  • Metal-Free Catalysis: For syntheses where metal contamination is a concern, metal-free methods are available. These often utilize organocatalysts or are promoted by bases or other reagents under specific conditions.[7][13]

Q2: What are the typical reaction conditions for a copper-catalyzed quinazolinone synthesis?

A2: While specific conditions vary depending on the exact substrates and catalyst, a typical copper-catalyzed synthesis of quinazolinones from 2-halobenzamides and nitriles might involve:

  • Catalyst: Cu(OAc)₂ (e.g., 10 mol%)[2]

  • Base: tBuOK (e.g., 2 equivalents)[2]

  • Solvent: tBuOH[2]

  • Temperature: 80-120 °C

  • Atmosphere: Often air, as it can act as an oxidant.[3]

Q3: How can I monitor the progress of my quinazolinone synthesis?

A3: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • LC-MS: This technique provides more detailed information, including the mass of the product, which helps in confirming its identity and can also be used to quantify the conversion.

Q4: My starting materials are not fully consumed even after a long reaction time. What should I do?

A4: If your starting materials are not being consumed, it could indicate a problem with the catalyst, reaction conditions, or the purity of your reagents.

  • Check the Catalyst: Ensure the catalyst is active and was added in the correct amount.

  • Increase Temperature: A modest increase in temperature might be necessary to overcome the activation energy barrier.

  • Check Reagents: Verify the purity of your starting materials and solvents. Impurities can inhibit the catalyst.

  • Add More Catalyst: In some cases, a second addition of the catalyst might be necessary if the initial portion has deactivated.

Q5: Are there any green and sustainable methods for quinazolinone synthesis?

A5: Yes, there is a growing interest in developing more environmentally friendly methods.

  • Metal-Free Synthesis: These methods avoid the use of transition metals, which can be toxic and difficult to remove from the final product.[7]

  • Use of Greener Solvents: Utilizing water or other environmentally benign solvents is a key aspect of green chemistry.[11][13]

  • Catalyst Recyclability: The use of heterogeneous catalysts that can be easily recovered and reused improves the sustainability of the process.[10]

  • Atom Economy: Reactions that incorporate most of the atoms from the starting materials into the final product (high atom economy) are considered greener.

Data Presentation

Table 1: Comparison of Common Catalytic Systems for Quinazolinone Synthesis

Catalyst SystemStarting MaterialsTypical Yields (%)Key AdvantagesKey Disadvantages
Copper (e.g., Cu(OAc)₂, CuBr) 2-Halobenzamides and Nitriles[2][14]35 - 80Inexpensive, readily available, good functional group tolerance.[2][3]May require specific ligands or bases; sensitive to steric hindrance.[2]
2-Aminobenzamides and Alcohols[9][11]up to 96Utilizes green solvents like methanol; economical.[11]May require an oxidant.
Palladium (e.g., Pd(dppf)Cl₂) o-Nitrobenzamides and Alcohols[5]Moderate to HighHigh efficiency for specific C-H functionalization and cross-coupling.[5][12]Catalyst is more expensive than copper or iron.
N-Arylamidines[12]Reasonable to GoodAtom-economical and step-efficient.[12]May require an oxidant and CO atmosphere.
Iron (e.g., FeCl₃) Isatoic Anhydride and Amidoximes[15]-Low cost, low toxicity, environmentally friendly.[8]May require optimization of reaction conditions.
Metal-Free 2-Aminobenzamides and Styrenes[7]Moderate to ExcellentAvoids metal contamination; sustainable.[7]May require specific oxidants or additives.
2-Fluorobenzaldehydes and 2-Aminopyridines[13]Moderate to GoodUtilizes organocatalysts.[13]May have a narrower substrate scope.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Iodobenzamide and Benzonitrile (Adapted from Yu et al., J. Org. Chem. 2018)[2][16]

  • To an oven-dried Schlenk tube, add 2-iodobenzamide (0.5 mmol), Cu(OAc)₂ (0.05 mmol, 10 mol%), and tBuOK (1.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add benzonitrile (1.0 mmol, 2.0 equiv.) and tBuOH (2.0 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from o-Nitrobenzamide and Alcohols (Adapted from a general palladium-catalyzed procedure)[5]

  • In a reaction vessel, combine o-nitrobenzamide (1.0 mmol), the corresponding alcohol (1.2 mmol), and Pd(dppf)Cl₂ (5 mol%).

  • Add a suitable base (e.g., K₂CO₃, 2.0 mmol) and solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture at the specified temperature (e.g., 110 °C) under an inert atmosphere for the required time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst and base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the pure quinazolinone product.

Visualizations

Experimental_Workflow_Quinazolinone_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Materials (e.g., 2-halobenzamide, nitrile) reagents Weigh Reagents & Catalyst start->reagents glassware Prepare Dry Glassware (Schlenk tube) reagents->glassware setup Assemble Reaction (Inert Atmosphere) glassware->setup addition Add Solvents & Reactants setup->addition heating Heat & Stir (e.g., 120°C, 24h) addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization end Pure Quinazolinone characterization->end Catalyst_Selection_Logic start Define Synthesis Goal: Substrate Scope, Cost, Green Chemistry cost_check Is Cost a Major Constraint? start->cost_check green_check Is Metal Contamination a Concern? cost_check->green_check Yes palladium Consider Palladium Catalysts (e.g., Pd(dppf)Cl₂) High Efficiency for Specific Couplings cost_check->palladium No reaction_type What is the Key Transformation? green_check->reaction_type No metal_free Consider Metal-Free Methods (Organocatalysis, Base-promoted) green_check->metal_free Yes ullmann Ullmann-type Coupling/ Aerobic Oxidation reaction_type->ullmann ch_activation C-H Activation/ Cross-Coupling reaction_type->ch_activation lewis_acid Lewis Acid Catalyzed Cyclization reaction_type->lewis_acid copper Consider Copper Catalysts (e.g., Cu(OAc)₂, CuBr) Inexpensive & Versatile iron Consider Iron Catalysts (e.g., FeCl₃) Very Low Cost & Low Toxicity ullmann->copper ch_activation->palladium lewis_acid->copper lewis_acid->iron

References

Technical Support Center: Managing Poor Solubility of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid in experimental assays.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your research.

Issue 1: The compound precipitates out of solution upon dilution into my aqueous assay buffer.

Question: I have prepared a stock solution of this compound in DMSO, but upon diluting it into my phosphate buffer (pH 7.4) for a kinase assay, a precipitate forms. How can I resolve this?

Answer: This is a common challenge with compounds that have low water solubility.[1] The dramatic decrease in the concentration of the organic solvent (DMSO) upon dilution into an aqueous buffer leads to the compound crashing out of solution.[1] Here are several strategies to address this, starting with the simplest:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in the assay to a level below its solubility limit in the final assay buffer.[2]

  • pH Adjustment: The solubility of carboxylic acids is highly pH-dependent.[3][4] Since this compound is an acidic compound, increasing the pH of your assay buffer will increase its solubility.[3] It is crucial to first determine if the new pH will affect your assay's performance or the stability of other components.

  • Incorporate a Co-solvent: Introducing a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent into your aqueous buffer can significantly enhance the solubility of your compound.[2] It is essential to perform a co-solvent tolerance test to ensure the solvent concentration does not negatively impact your assay's performance.[5]

  • Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80), can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[2][3]

Issue 2: Even with co-solvents, I'm observing inconsistent results in my cell-based assay.

Question: I've managed to get my compound into solution using 5% DMSO in my cell culture medium. However, my results are not reproducible. What could be the cause?

Answer: Inconsistent results, even when the compound appears to be in solution, can stem from several factors:

  • Micro-precipitation: The compound may be forming microscopic precipitates over time that are not visible to the naked eye.[1] This can be especially problematic in incubators where temperature fluctuations can occur.[1]

  • Interaction with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with your compound, affecting its availability and activity.[1]

  • Cellular Toxicity of Solubilizing Agents: While many cell lines can tolerate up to 0.5% DMSO, higher concentrations can have cytotoxic effects, leading to variability in your results.[1]

To troubleshoot this, consider the following:

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound for each experiment to minimize the chances of precipitation over time.[1]

  • Vortex During Dilution: When adding the DMSO stock to the aqueous medium, do so while vigorously vortexing the medium to ensure rapid and uniform dispersion.[1]

  • Serum Concentration: If possible, try reducing the serum concentration in your media, as this can sometimes interfere with small molecules.[1]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: The poor water solubility of many quinazolinone derivatives is due to their rigid, fused heterocyclic ring structure.[2] This, combined with other lipophilic parts of the molecule, results in high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[2] Many such compounds are classified as Biopharmaceutics Classification System (BCS) Class II drugs, which are characterized by low solubility and high permeability.[2][6]

Q2: What is the first step I should take if my compound doesn't dissolve in my aqueous buffer?

A2: The initial and most common step is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most widely used.[2] For compounds that are particularly difficult to dissolve, gentle warming (37-60°C) and sonication can be beneficial.[2]

Q3: How can I determine the maximum concentration of a co-solvent my assay can tolerate?

A3: You should perform a co-solvent tolerance test. This involves running your assay with varying concentrations of the co-solvent (e.g., DMSO, ethanol) while keeping all other parameters constant. The highest concentration of the co-solvent that does not significantly affect the assay's performance (e.g., maintains >90% of enzyme activity) is considered the maximum tolerable concentration.[5]

Q4: Are there alternatives to using organic co-solvents?

A4: Yes, several other techniques can be employed to enhance solubility:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]

  • Salt Formation: For ionizable compounds like this compound, forming a salt can dramatically increase solubility.[4]

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier at a solid state, which can improve the dissolution rate.[3]

Data Presentation

Table 1: Recommended Solvents and Solubilizing Agents
Solvent/AgentStarting ConcentrationMaximum Recommended Concentration in AssayNotes
DMSO10-50 mM (Stock)< 1% (v/v)Most common initial choice. Check cell line tolerance.[1][2]
Ethanol10-50 mM (Stock)< 5% (v/v)Can be a good alternative to DMSO.
PEG 40010-50 mM (Stock)< 5% (v/v)A less toxic co-solvent option.
Polysorbate 80 (Tween® 80)1-10% (w/v) (Stock)0.01-0.1% (w/v)Use above the critical micelle concentration.[3]
HP-β-Cyclodextrin1-5 mM (in assay)Assay DependentPre-incubate with the compound before dilution.[3]

Experimental Protocols

Protocol 1: Solubility Assessment in Different Buffers

This protocol allows for a quick visual assessment of the compound's solubility under various buffer conditions.

  • Prepare a Concentrated Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Test Buffers: Prepare a set of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0).

  • Test Dilutions: In separate microcentrifuge tubes, add 2 µL of the 10 mM stock solution to 98 µL of each test buffer to achieve a final concentration of 200 µM.

  • Mix and Observe: Vortex each tube thoroughly.

  • Incubate and Inspect: Incubate the tubes at the intended assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation or turbidity against a dark background.

Protocol 2: Co-solvent Tolerance Assay (Example: Kinase Assay)

This protocol helps determine the maximum concentration of a co-solvent that can be used without significantly affecting enzyme activity.

  • Prepare Reagents:

    • Enzyme stock solution

    • Substrate stock solution

    • Assay buffer

    • 100% of the co-solvent to be tested (e.g., DMSO)

  • Set up Reactions: In a microplate, set up reactions containing all assay components (enzyme, buffer, etc.) except the substrate.

  • Add Co-solvent: Add varying final concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2.5%, 5%, 10% v/v) to the wells.

  • Initiate Reaction: Start the reaction by adding the substrate.

  • Measure Activity: Measure the enzyme activity according to your established protocol.

  • Analyze Data: Plot the enzyme activity as a percentage of the control (0% co-solvent) against the co-solvent concentration. The highest concentration that does not cause a significant drop in activity (e.g., >90% activity remaining) is your tolerated limit.[5]

Visualizations

Diagram 1: Troubleshooting Workflow for Compound Precipitation

G start Precipitation Observed in Assay check_stock Check Stock Solution (100% DMSO) start->check_stock check_dilution Precipitation upon Dilution into Aqueous Buffer? check_stock->check_dilution Stock is clear solution1 Increase DMSO Volume Use Gentle Warming/Sonication check_stock->solution1 Precipitate in stock solution2 Lower Final Concentration in Assay check_dilution->solution2 Yes end Proceed with Assay check_dilution->end No solution3 Adjust Buffer pH (Increase for Acidic Compound) solution2->solution3 solution4 Add Co-solvent (e.g., 1-5% DMSO, Ethanol) solution3->solution4 solution5 Use Surfactant (e.g., Tween-80) solution4->solution5 solution6 Complex with Cyclodextrin (e.g., HP-β-CD) solution5->solution6 solution6->end

A workflow for troubleshooting compound precipitation in assays.

Diagram 2: General Assay Workflow with a Poorly Soluble Compound

G start Start prep_stock Prepare Concentrated Stock in 100% DMSO start->prep_stock solubility_test Perform Solubility Test (Varying pH, Co-solvents) prep_stock->solubility_test co_solvent_test Perform Co-solvent Tolerance Test for Assay solubility_test->co_solvent_test prep_buffer Prepare Optimized Assay Buffer (Adjusted pH, Co-solvent) co_solvent_test->prep_buffer dilute_compound Dilute Compound Stock into Optimized Buffer (with vortexing) prep_buffer->dilute_compound add_reagents Add Other Assay Reagents (Enzyme, Substrate, etc.) dilute_compound->add_reagents incubate Incubate at Assay Temperature add_reagents->incubate read_plate Read Plate / Analyze Data incubate->read_plate end End read_plate->end

A generalized workflow for assays with poorly soluble compounds.

References

Validation & Comparative

A Comparative Analysis of Quinazoline Carboxylic Acid Isomers and Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparative study of the biological activities of quinazoline carboxylic acid isomers, targeting researchers, scientists, and professionals in drug development. Quinazoline and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of pharmacological properties, including anticancer and antimicrobial activities. The position of the carboxylic acid group on the quinazoline scaffold can profoundly influence the molecule's interaction with biological targets, leading to variations in efficacy and selectivity. This document provides a synthesis of available experimental data, detailed methodologies for key biological assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships among these isomers.

Comparative Biological Activity of Quinazoline Derivatives

The biological activity of quinazoline derivatives is significantly influenced by the substitution pattern on the quinazoline core. While a direct head-to-head comparison of a comprehensive set of quinazoline carboxylic acid isomers is limited in the current literature, valuable insights can be drawn from studies on various derivatives. The following tables summarize the anticancer and antimicrobial activities of selected quinazoline compounds, highlighting the role of the carboxylic acid moiety and other structural features.

Table 1: Comparative Anticancer Activity of Quinazoline Derivatives

Compound/Isomer DescriptionCell LineAssay TypeIC50 / GI50 (µM)Reference
2-Aryl-quinazolin-4-yl aminobenzoic acid derivatives
2-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (ortho-isomer)Various (NCI-60 panel)Growth InhibitionBroad activity (GI% mean = 63)[1]
3-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (meta-isomer)Various (NCI-60 panel)Growth InhibitionSelective activity (GI% mean = 14)[1]
4-((2-(m-Tolyl)quinazolin-4-yl)amino)benzoic acid (para-isomer)Various (NCI-60 panel)Growth InhibitionSelective activity (GI% mean = 16)[1]
Quinazoline-4-carboxylic Acid Derivative
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidMCF-7 (Breast Cancer)Cytotoxicity168.78[2]
Other Quinazoline Anticancer Derivatives
2a: 4-Arylamino-6-(5-substituted furan-2-yl)quinazolineA549 (Lung Cancer)Anti-proliferationPotent (IC50 = 5.06 nM for EGFR inhibition)[3]
21: 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneOVCAR-4 (Ovarian Cancer)Growth Inhibition1.82[4]
21: 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-oneNCI-H522 (Lung Cancer)Growth Inhibition2.14[4]

Table 2: Comparative Antimicrobial Activity of Quinazolinone Derivatives

Compound/Isomer DescriptionTarget OrganismMIC (µg/mL)Reference
4(3H)-Quinazolinone Derivatives
Compound 27 (a 4(3H)-quinazolinone)S. aureus (including resistant strains)≤0.5[5]
Compound 46 (a 4(3H)-quinazolinone with a carboxylic acid)S. aureusDecreased activity[5]
2-Substituted Quinazoline Derivative
Compound 22 (a 2-substituted quinazoline)K. pneumoniaeModerate in vivo effects[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (quinazoline carboxylic acid isomers and derivatives) and incubated for a further 24-72 hours.

  • MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the quinazoline carboxylic acid isomers is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no drug) and negative (broth only) control wells are included.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The plates are examined visually for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Signaling Pathways and Experimental Workflows

Quinazoline derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR).

EGFR Signaling Pathway

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which ultimately promote cell proliferation, survival, and migration.[7] Many quinazoline-based inhibitors act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR_active Active EGFR (Dimerized & Phosphorylated) EGFR->EGFR_active Dimerization & Autophosphorylation Grb2_SOS Grb2/SOS EGFR_active->Grb2_SOS PI3K PI3K EGFR_active->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates AKT->Transcription Response Proliferation, Survival, Migration Transcription->Response Quinazoline Quinazoline Carboxylic Acid (EGFR Inhibitor) Quinazoline->EGFR_active Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for evaluating the anticancer potential of novel quinazoline carboxylic acid isomers involves a multi-step process, from initial compound synthesis to detailed cellular and molecular assays.

experimental_workflow A Synthesis of Quinazoline Carboxylic Acid Isomers B Structural Characterization (NMR, Mass Spec, etc.) A->B C In Vitro Cytotoxicity Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Kinase Inhibition Assays) E->F G Cell Cycle Analysis E->G H Apoptosis Assays E->H I In Vivo Studies (Animal Models) F->I G->I H->I

Caption: General Workflow for Anticancer Evaluation of Quinazoline Derivatives.

References

Validating the Enzyme Inhibitory Potential of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The presence of the 4-oxo-3,4-dihydroquinazoline core, coupled with a carboxylic acid moiety at the 8-position, suggests potential interactions with several classes of enzymes, including Poly (ADP-ribose) polymerase (PARP), Dihydroorotate Dehydrogenase (DHODH), Aurora Kinases, and Carbonic Anhydrases (CAs).

Comparison with PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[2] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3]

Comparative Inhibitory Activity

The table below compares the inhibitory activity of the well-established PARP inhibitor, Olaparib, with that of a related quinazolinone derivative. This comparison suggests that the quinazolinone scaffold can exhibit potent PARP inhibitory activity.

CompoundTarget EnzymeIC50 Value
Olaparib (Standard Inhibitor) PARP-1~5 nM
2-propanoyl-3H-quinazolin-4-one deriv.PARP-1Low nM

Note: Data for the 2-propanoyl-3H-quinazolin-4-one derivative is qualitative as presented in the source material.[2]

Signaling Pathway

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Apoptosis Apoptosis PARP1_Activation->Apoptosis Inhibition leads to accumulation of DNA damage DNA_Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->DNA_Repair_Recruitment DNA_Repair DNA Repair DNA_Repair_Recruitment->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid (Potential Inhibitor) Inhibitor->PARP1_Activation Olaparib Olaparib (Established Inhibitor) Olaparib->PARP1_Activation Inhibition Inhibition

Caption: PARP Inhibition Pathway.

Experimental Protocol: PARP1 Olaparib Competitive Inhibitor Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled Olaparib probe for binding to the PARP1 enzyme.

  • Reagents: Purified PARP1 enzyme, Olaparib-containing fluorescent-labeled probe, assay buffer, and the test compound (this compound).

  • Procedure:

    • A mixture of PARP1 enzyme and the fluorescent probe is prepared. In the absence of a competitive inhibitor, the probe binds to PARP1, resulting in a high fluorescence polarization (FP) signal.

    • The test compound is added to the mixture at various concentrations.

    • If the test compound binds to the same site on PARP1 as Olaparib, it will displace the fluorescent probe.

    • The displaced probe rotates more freely in solution, leading to a decrease in the FP signal.

  • Data Analysis: The decrease in FP is proportional to the binding affinity of the test compound. The IC50 value, the concentration of the test compound that causes a 50% decrease in the high FP signal, is then calculated.[4][5]

Comparison with DHODH Inhibitors

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition can lead to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[6]

Comparative Inhibitory Activity

The established DHODH inhibitor, Brequinar, is compared with a quinoline carboxylic acid derivative, highlighting the potential for this class of compounds to inhibit DHODH.

CompoundTarget EnzymeIC50 Value
Brequinar (Standard Inhibitor) Human DHODH5.2 nM
Quinoline-based analogue 41DHODH9.71 ± 1.4 nM
Quinoline-based analogue 43DHODH26.2 ± 1.8 nM

Source:[6][7]

Signaling Pathway

DHODH_Inhibition_Pathway Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Cell_Cycle_Arrest Cell Cycle Arrest DHODH->Cell_Cycle_Arrest Inhibition leads to pyrimidine depletion UMP_Synthesis UMP Synthesis Orotate->UMP_Synthesis Pyrimidine_Synthesis Pyrimidine Synthesis UMP_Synthesis->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->DHODH Brequinar Brequinar (Established Inhibitor) Brequinar->DHODH Inhibition Inhibition

Caption: DHODH Inhibition Pathway.

Experimental Protocol: DHODH Enzymatic Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic substrate.

  • Reagents: Purified human DHODH, L-dihydroorotic acid (substrate), decylubiquinone (cofactor), 2,6-dichlorophenolinindophenol (DCPIP, chromogenic electron acceptor), assay buffer, and the test compound.

  • Procedure:

    • The purified DHODH enzyme is pre-incubated with the test compound at various concentrations.

    • The enzymatic reaction is initiated by adding a master mix containing the substrate, cofactor, and DCPIP.

    • DHODH catalyzes the oxidation of dihydroorotate to orotate, and the electrons are transferred to DCPIP, causing its reduction and a decrease in absorbance at a specific wavelength.

  • Data Analysis: The rate of decrease in absorbance is monitored spectrophotometrically. The IC50 value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.[8]

Comparison with Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9]

Comparative Inhibitory Activity

The selective Aurora A kinase inhibitor, Alisertib, is compared with a quinazolin-4(3H)-one derivative, demonstrating the potential of this scaffold in targeting Aurora kinases.

CompoundTarget EnzymeIC50 Value
Alisertib (Standard Inhibitor) Aurora A Kinase1.2 nM
BIQO-19 (Quinazolin-4(3H)-one deriv.)Aurora A Kinase68.54 nM

Source:[10][11]

Signaling Pathway

Aurora_Kinase_Inhibition_Pathway Aurora_A_Kinase Aurora A Kinase Centrosome_Maturation Centrosome Maturation Aurora_A_Kinase->Centrosome_Maturation Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_A_Kinase->Mitotic_Arrest Inhibition leads to defective mitosis Spindle_Assembly Mitotic Spindle Assembly Centrosome_Maturation->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Mitosis Proper Mitosis Chromosome_Segregation->Mitosis Cell_Division Cell Division Mitosis->Cell_Division Inhibitor This compound (Potential Inhibitor) Inhibitor->Aurora_A_Kinase Alisertib Alisertib (Established Inhibitor) Alisertib->Aurora_A_Kinase Inhibition Inhibition

Caption: Aurora Kinase A Inhibition Pathway.

Experimental Protocol: Aurora A Kinase Assay

This is a cell-free kinase assay to determine the inhibitory effect of a compound on Aurora A kinase activity.

  • Reagents: Recombinant Aurora A kinase, a suitable substrate (e.g., a peptide with a phosphorylation site), ATP, kinase assay buffer, and the test compound.

  • Procedure:

    • The test compound is serially diluted and incubated with the Aurora A kinase.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The amount of phosphorylated substrate is quantified, often using methods like ELISA with a phospho-specific antibody or by measuring ATP consumption.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[11]

Comparison with Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as CA IX and XII, are overexpressed in various tumors and are involved in pH regulation and tumor progression.[12]

Comparative Inhibitory Activity

The well-known CA inhibitor, Acetazolamide, is compared with a quinazoline-based carboxylic acid derivative, indicating the potential of this structural class to inhibit CAs.

CompoundTarget EnzymeKᵢ Value
Acetazolamide (Standard Inhibitor) hCA II12 nM
hCA IX25 nM
Benzofuran-based carboxylic acid derivative IhCA IX0.79 µM

Source:[13][14]

Signaling Pathway

Carbonic_Anhydrase_Inhibition_Pathway CO2_H2O CO₂ + H₂O CA_IX Carbonic Anhydrase IX (Tumor-associated) CO2_H2O->CA_IX H_HCO3 H⁺ + HCO₃⁻ CA_IX->H_HCO3 Disruption_of_pH Disruption of pH balance & Anti-tumor effects CA_IX->Disruption_of_pH Inhibition leads to Extracellular_Acidification Extracellular Acidification H_HCO3->Extracellular_Acidification Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Tumor_Progression Tumor Proliferation, Invasion, and Metastasis Extracellular_Acidification->Tumor_Progression Intracellular_Alkalinization->Tumor_Progression Inhibitor This compound (Potential Inhibitor) Inhibitor->CA_IX Acetazolamide Acetazolamide (Established Inhibitor) Acetazolamide->CA_IX Inhibition Inhibition

Caption: Carbonic Anhydrase IX Inhibition Pathway in Tumors.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

This is the gold standard method for measuring CA activity and inhibition.

  • Reagents: Purified CA isoenzyme, CO₂-saturated water, a pH indicator dye (e.g., phenol red), buffer solution, and the test compound.

  • Procedure:

    • The CA enzyme is pre-incubated with the test compound at various concentrations.

    • In a stopped-flow spectrophotometer, the enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water containing the pH indicator.

    • The hydration of CO₂ to carbonic acid, which then dissociates into a proton and bicarbonate, causes a pH drop.

  • Data Analysis: The change in the absorbance of the pH indicator is monitored over time. The initial rates of the reaction are used to calculate the enzyme activity. The inhibition constant (Kᵢ) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.[13]

Experimental Workflow Overview

The general workflow for validating the enzyme inhibitory activity of a test compound is depicted below.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Compound_Prep Prepare stock solution of This compound Enzyme_Assay Perform enzyme-specific inhibitory assay Compound_Prep->Enzyme_Assay IC50_Determination Determine IC50 value Enzyme_Assay->IC50_Determination Cell_Viability Cell viability/proliferation assay (e.g., MTT, CellTiter-Glo) IC50_Determination->Cell_Viability Cell_Culture Culture relevant cancer cell lines Cell_Culture->Cell_Viability Target_Engagement Western blot for downstream markers Cell_Culture->Target_Engagement Data_Analysis Analyze and plot data Cell_Viability->Data_Analysis Target_Engagement->Data_Analysis Comparison Compare IC50/EC50 with established inhibitors Data_Analysis->Comparison Conclusion Draw conclusions on inhibitory potential Comparison->Conclusion

Caption: General Experimental Workflow for Validating Enzyme Inhibition.

Conclusion

Based on the structural similarities to known inhibitors and the established activity of the quinazoline scaffold, this compound presents a promising candidate for investigation as an inhibitor of PARP, DHODH, Aurora kinases, and carbonic anhydrases. The provided comparative data and experimental protocols offer a foundational guide for researchers to empirically validate these potential inhibitory activities. Further in vitro and cell-based assays are essential to determine the specific inhibitory profile and therapeutic potential of this compound.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of a drug candidate's selectivity is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of three well-characterized quinazoline-based kinase inhibitors: Gefitinib, Erlotinib, and Lapatinib. While specific data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available, the information presented here for structurally related compounds offers valuable insights into the potential off-target landscape of this chemical class.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These inhibitors primarily target the ATP-binding site of protein kinases, enzymes that play a crucial role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive therapeutic targets. However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target activity can lead to unforeseen side effects and toxicities, underscoring the importance of comprehensive cross-reactivity profiling.

Comparative Cross-Reactivity Data

To illustrate the varying selectivity profiles of quinazoline-based inhibitors, the following tables summarize the half-maximal inhibitory concentrations (IC50) of Gefitinib, Erlotinib, and Lapatinib against a panel of on-target and off-target kinases. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting careful interpretation.

Table 1: Inhibitory Activity (IC50, nM) of Gefitinib Against a Panel of Kinases

KinaseIC50 (nM)Notes
EGFR 26 - 37 Primary Target [1]
EGFR (T790M mutant)> 4000Resistance mutation
HER2 (ErbB2)> 1000
SRC> 10000
ABL1> 10000
MET> 10000
VEGFR2> 10000
PDGFRβ> 10000

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Table 2: Inhibitory Activity (IC50, nM) of Erlotinib Against a Panel of Kinases

KinaseIC50 (nM)Notes
EGFR ~2 Primary Target [2]
STK10Potent InhibitionOff-target associated with skin rash[3]
SLKPotent InhibitionOff-target[3]
ABL1-Identified as a potential off-target[4]
ARG-Identified as a potential off-target[4]

Table 3: Inhibitory Activity (IC50, nM) of Lapatinib Against a Panel of Kinases

KinaseIC50 (nM)Notes
EGFR 10.8 Primary Target [5]
HER2 (ErbB2) 9.3 Primary Target [5]
ErbB4367
SRC> 10000[6]
c-Raf> 10000[6]
MEK> 10000[6]
ERK> 10000[6]
VEGFR2> 10000[6]

Data compiled from multiple sources. IC50 values can vary based on experimental conditions.

Experimental Protocols

Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for three commonly employed assays.

Radiometric Kinase Assay

This traditional and highly sensitive method measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a peptide or protein substrate by the kinase.

Materials:

  • Purified kinase

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test compound (e.g., this compound) and controls (e.g., Staurosporine)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[7][8]

  • Dry the paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-Based)

This homogeneous, luminescence-based assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound and controls

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction including the kinase, substrate, and ATP in a well of a white multi-well plate.[9][10]

  • Add the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for the desired duration.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9][10][11][12]

  • Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9][10][11][12]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.

Materials:

  • Cultured cells expressing the target kinase

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific for the target kinase

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescence detection system

Procedure:

  • Treat cultured cells with the test compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.[13]

  • Lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[14]

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14]

Visualizing Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

G cluster_0 Compound Preparation cluster_1 Assay Plate Preparation cluster_2 Kinase Reaction cluster_3 Signal Detection cluster_4 Data Analysis Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Dispense Compounds Dispense Compounds Serial Dilution->Dispense Compounds Assay Plate Assay Plate Add Kinase/Substrate Mix Add Kinase/Substrate Mix Assay Plate->Add Kinase/Substrate Mix Dispense Compounds->Assay Plate Kinase & Substrate Kinase & Substrate Kinase & Substrate->Add Kinase/Substrate Mix Add ATP Add ATP Add Kinase/Substrate Mix->Add ATP Incubate Incubate Stop Reaction & Detect Stop Reaction & Detect Incubate->Stop Reaction & Detect Add ATP->Incubate Plate Reader Plate Reader Stop Reaction & Detect->Plate Reader Calculate % Inhibition Calculate % Inhibition Plate Reader->Calculate % Inhibition Generate IC50 Curves Generate IC50 Curves Calculate % Inhibition->Generate IC50 Curves Selectivity Profile Selectivity Profile Generate IC50 Curves->Selectivity Profile

Caption: Experimental workflow for kinase inhibitor profiling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Quinazoline Inhibitors cluster_pathways Signaling Pathways cluster_off_targets Key Off-Targets cluster_cellular_response Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates Quinazoline Gefitinib / Erlotinib Lapatinib Quinazoline->EGFR Inhibits SRC SRC Quinazoline->SRC Potential Off-Target Inhibition MET MET Quinazoline->MET Potential Off-Target Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival STAT3->Proliferation SRC->PI3K Activates SRC->STAT3 Activates Metastasis Metastasis SRC->Metastasis MET->GRB2 Activates MET->PI3K Activates MET->Metastasis

Caption: EGFR signaling pathway and key off-targets of quinazoline inhibitors.

References

The Pivotal Role of the 8-Carboxylic Acid Moiety in 4-Oxo-3,4-dihydroquinazoline Derivatives: A Comparative Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 4-oxo-3,4-dihydroquinazoline derivatives, with a specific focus on the influence of the 8-carboxylic acid substitution. By examining analogous series and their biological activities, we delineate the critical role of this functional group and provide insights for future drug design.

The 4-oxo-3,4-dihydroquinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The therapeutic potential of these derivatives is highly dependent on the substitution pattern around this central ring system. Notably, the introduction of a carboxylic acid group, particularly at the 8-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.

This guide synthesizes data from various studies to establish a comparative SAR, drawing parallels from structurally related quinazolinone series to elucidate the potential impact of the 8-carboxylic acid and its derivatives.

Comparative Analysis of Substituted Quinazolinone Derivatives

While extensive research on a complete series of 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives is not widely published, valuable insights can be gleaned from comparing derivatives with substitutions at other positions and from analogous heterocyclic systems. The following tables summarize the biological activities of quinazolinone-2-carboxamides and imidazotetrazine-8-carboxylates/carboxamides, which serve as instructive examples of how modifications to a carboxamide or a related functional group at a specific position can influence biological outcomes.

Table 1: Structure-Activity Relationship of Quinazolinone-2-Carboxamide Derivatives as Antimalarial Agents
Compound IDR Group (at position 2-carboxamide)IC50 (nM) against P. falciparumCytotoxicity (CC50 in HEK293)
1a -NH-CH2-Ph150> 20 µM
1b -NH-CH2-(4-OMe-Ph)80> 20 µM
1c -NH-CH2-(4-Cl-Ph)120> 20 µM
1d -NH-CH2-Cyclohexyl> 1000> 20 µM

Data synthesized from studies on quinazolinone-2-carboxamide derivatives, highlighting the importance of the amide substituent for antimalarial activity.[1]

Table 2: Anticancer Activity of Imidazotetrazine-8-Carboxylate and -Carboxamide Derivatives against HL-60 Leukemia Cells
Compound IDR Group (at position 8)IC50 (µM) against HL-60
2a -COOCH2CH38.5
2b -CONH215.2
2c -CONHCH312.1
2d -CON(CH3)218.9
Temozolomide -CONH2 (at position 8 of a related core)25.0

This table showcases the potent anticancer activity of esters and amides at the 8-position of a related heterocyclic system, suggesting that similar substitutions on the 4-oxo-3,4-dihydroquinazoline core could yield promising results.[2]

Key SAR Insights and the Significance of the 8-Carboxylic Acid

From the comparative data, several key SAR trends emerge that are likely applicable to this compound derivatives:

  • Nature of the Amide/Ester Group: As seen in both the antimalarial and anticancer series, the nature of the substituent on the carboxamide or the type of ester has a significant impact on biological activity. Small, polar groups on the amide nitrogen or short alkyl chains on the ester oxygen appear to be favorable.

  • Lipophilicity and Steric Factors: The substitution pattern influences the overall lipophilicity and steric bulk of the molecule, which in turn affects cell permeability and target binding. A balance of hydrophilic and lipophilic properties is often crucial for optimal activity.

  • Hydrogen Bonding Potential: The carboxylic acid, ester, or amide group at the 8-position can act as a hydrogen bond donor or acceptor, facilitating key interactions with biological targets. The orientation and availability of these groups for hydrogen bonding are critical.

  • Impact of Halogen Substituents: Literature reviews on quinazolinone derivatives suggest that the presence of halogen atoms at positions 6 and 8 can enhance antimicrobial activities.[3]

The 8-carboxylic acid moiety, in particular, offers a versatile handle for medicinal chemists. It can be readily converted to a variety of esters and amides, allowing for fine-tuning of the molecule's properties. Furthermore, the acidic nature of the carboxylic acid can improve aqueous solubility and provide a key interaction point with target enzymes or receptors.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate a generalized signaling pathway that is often targeted by quinazolinone derivatives and a typical workflow for screening and evaluating their biological activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor PARP PARP DNA_Repair DNA Repair PARP->DNA_Repair Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor DNA_Damage DNA_Damage DNA_Damage->PARP activates Quinazolinone_Derivative 4-Oxo-3,4-dihydroquinazoline -8-carboxylic acid derivative Quinazolinone_Derivative->Kinase_Cascade inhibits Quinazolinone_Derivative->PARP inhibits

Caption: Generalized signaling pathways often targeted by quinazolinone derivatives.

experimental_workflow Start Compound Synthesis Primary_Screening Primary Screening (e.g., Antiproliferative Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Assay, PARP Assay) Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization Lead_Optimization->Primary_Screening Iterative Process In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End Candidate Selection In_Vivo_Studies->End

Caption: A typical experimental workflow for the discovery and development of novel therapeutic agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of quinazolinone derivatives.

Antiproliferative Activity (MTT Assay)

This assay is used to assess the cytotoxic effect of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO-containing medium only.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the Poly(ADP-ribose) polymerase-1 (PARP-1) enzyme.

  • Assay Buffer Preparation: An assay buffer containing Tris-HCl, MgCl₂, DTT, and NAD⁺ is prepared.

  • Enzyme and DNA Preparation: Recombinant human PARP-1 enzyme and biotinylated-NAD⁺ are used.

  • Reaction Mixture: In a 96-well plate, the test compounds (this compound derivatives) at various concentrations are pre-incubated with the PARP-1 enzyme in the assay buffer.

  • Reaction Initiation: The reaction is initiated by adding the biotinylated-NAD⁺ and activated DNA. The plate is incubated at room temperature for 1 hour.

  • Detection: The amount of incorporated biotinylated ADP-ribose is quantified using a colorimetric or chemiluminescent detection kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of PARP-1 inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. By leveraging the SAR insights from related quinazolinone series, researchers can strategically design and synthesize derivatives with enhanced potency and selectivity. The 8-carboxylic acid moiety provides a crucial anchor for chemical modification, enabling the optimization of pharmacokinetic and pharmacodynamic properties. Further exploration of this specific chemical space is warranted to unlock its full therapeutic potential.

References

Benchmarking 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid Derivatives Against Standard PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-oxo-3,4-dihydroquinazoline derivatives as potential Poly(ADP-ribose) polymerase (PARP) inhibitors against established, clinically approved standard compounds. The data presented is compiled from various scientific publications to offer an objective overview of their relative performance. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry to inform further drug discovery and development efforts.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). Inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR), often due to mutations in BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, forms the basis for the clinical efficacy of several approved PARP inhibitors.[1][2]

The 4-oxo-3,4-dihydroquinazoline scaffold has been identified as a promising pharmacophore for the development of novel PARP inhibitors. Various derivatives of this core structure have been synthesized and evaluated for their ability to inhibit PARP enzymes and exert cytotoxic effects on cancer cells. This guide benchmarks these emerging compounds against the current standards of care in PARP inhibition.

Comparative Performance Data

The following tables summarize the in vitro inhibitory activity of standard, clinically approved PARP inhibitors and selected 4-oxo-3,4-dihydroquinazoline derivatives against PARP1 and PARP2, as well as their cytotoxic activity against representative cancer cell lines.

Table 1: In Vitro Inhibitory Potency of Standard PARP Inhibitors

CompoundTargetIC50 (nM)Reference(s)
OlaparibPARP1~5[3]
PARP2~1[3]
NiraparibPARP1~3.8[3][4]
PARP2~2.1[3][4]
RucaparibPARP1~1.4[5]
PARP2~0.17[5]
TalazoparibPARP1~0.57[6]
PARP2Potent, specific IC50 not consistently reported

IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Inhibitory Potency of Selected 4-oxo-3,4-dihydroquinazoline Derivatives

Compound IDTargetIC50 (nM)Reference(s)
Quinazolinone Derivative 12cPARP130.38[7]
Quinazolinone Derivative B1PARP163.81
Quinazolinone Derivative IN17PARP1470
Quinazoline-2,4(1H,3H)-dione 11PARP1~10-100[8]
PARP2~100-1000[8]

Note: The specific structures of these derivatives can be found in the cited literature. This table presents a selection of derivatives for which IC50 data was available and may not be exhaustive.

Table 3: Cytotoxic Activity (IC50) in Cancer Cell Lines

CompoundCell Line (BRCA status)IC50 (µM)Reference(s)
OlaparibHCC1937 (BRCA1 mutant)Variable, often in the low µM range[9]
HCT-15 (BRCA2 mutant)45.53
RucaparibCOLO704 (Ovarian)2.5[10]
TalazoparibJIMT1 (ER-/HER2+)0.002
BT549 (TNBC)0.3
Quinazolinone Derivative B1HCT-15 (BRCA2 mutant)2.89
HCC1937 (BRCA1 mutant)3.26
Quinazolinone Derivative IN17HCT-15 (BRCA2 mutant)33.45
HCC1937 (BRCA1 mutant)34.29
Quinazoline-2,4(1H,3H)-dione 11MX-1 (Breast)3.02[8]

Cytotoxicity can be influenced by multiple factors beyond PARP inhibition, including off-target effects and cell line-specific characteristics.

Experimental Protocols

PARP1/2 Enzymatic Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the in vitro inhibitory activity of a compound against PARP1 and PARP2. Commercially available kits (e.g., HTRF, fluorescence polarization, chemiluminescent) are often used and their specific protocols should be followed.

  • Principle: These assays typically measure the PARP-catalyzed transfer of ADP-ribose from a donor molecule (NAD+) to a histone protein substrate. The level of this activity is then quantified.

  • Materials:

    • Recombinant human PARP1 or PARP2 enzyme.

    • Histone-coated microplates.

    • Activated DNA (to stimulate PARP activity).

    • Biotinylated NAD+.

    • Test compounds (e.g., 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid derivatives) and standard inhibitors at various concentrations.

    • Detection reagents (e.g., Streptavidin-HRP for chemiluminescent assays, or fluorescently labeled antibodies for HTRF).

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds and standard inhibitors.

    • To the histone-coated wells, add the assay buffer, activated DNA, and the PARP enzyme.

    • Add the test compounds or standard inhibitors to the respective wells.

    • Initiate the enzymatic reaction by adding biotinylated NAD+.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and wash the wells to remove unbound reagents.

    • Add the detection reagent (e.g., Streptavidin-HRP).

    • Incubate to allow for binding.

    • Wash the wells again.

    • Add the substrate for the detection enzyme (e.g., chemiluminescent substrate for HRP).

    • Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (Cytotoxicity) Assay - CellTiter-Glo® Luminescent Assay

This protocol is for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

  • Materials:

    • Cancer cell lines of interest (e.g., BRCA-mutant lines).

    • Opaque-walled 96- or 384-well plates.

    • Cell culture medium.

    • Test compounds and standard inhibitors.

    • CellTiter-Glo® Reagent.

  • Procedure:

    • Seed the cells in the opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds or standard inhibitors. Include untreated cells as a control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Equilibrate the plates to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. IC50 values, the concentration of the compound that inhibits cell growth by 50%, are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving PARP and a general workflow for the evaluation of PARP inhibitors.

PARP_Signaling_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates DNA_Repair_Normal DNA Repaired BER->DNA_Repair_Normal DNA_SSB_Cancer DNA Single-Strand Break (SSB) PARP_Inhibited PARP Trapped/ Inhibited DNA_SSB_Cancer->PARP_Inhibited PARP_Inhibitor PARP Inhibitor (e.g., Quinazolinone) PARP_Inhibitor->PARP_Inhibited blocks Replication_Fork Replication Fork Collapse PARP_Inhibited->Replication_Fork leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork->DNA_DSB HR_Deficient Homologous Recombination Deficient DNA_DSB->HR_Deficient cannot be repaired by Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death

Caption: PARP signaling in DNA repair and the principle of synthetic lethality.

Experimental_Workflow cluster_workflow Workflow for PARP Inhibitor Evaluation Start Compound Synthesis (Quinazolinone Derivatives) Enzymatic_Assay In Vitro PARP1/2 Enzymatic Inhibition Assay Start->Enzymatic_Assay Determine_IC50_Enzyme Determine Enzymatic IC50 Enzymatic_Assay->Determine_IC50_Enzyme Cell_Viability_Assay Cell-Based Viability Assay (e.g., CellTiter-Glo) Determine_IC50_Enzyme->Cell_Viability_Assay Potent inhibitors Determine_IC50_Cell Determine Cytotoxic IC50 Cell_Viability_Assay->Determine_IC50_Cell Lead_Selection Lead Compound Selection Determine_IC50_Cell->Lead_Selection Active compounds

Caption: Experimental workflow for screening and evaluating potential PARP inhibitors.

References

A Comparative Analysis of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid Analogs: In Vitro Potency vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – A comprehensive analysis of recently developed 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid analogs reveals a promising landscape for targeted cancer therapy. This guide provides a comparative overview of the in vitro and in vivo efficacy of two notable analogs that have demonstrated significant potential as inhibitors of key oncogenic pathways. The presented data, experimental protocols, and pathway visualizations are intended to inform researchers, scientists, and drug development professionals in the field of oncology.

This guide focuses on two lead compounds, a potent VEGFR-2 inhibitor designated as Compound 11d , and a highly effective dual EGFR/HER2 inhibitor, Compound 6j , an analog of the approved drug Lapatinib.

Quantitative Efficacy Comparison

The following table summarizes the key in vitro and in vivo efficacy data for the two highlighted quinazoline analogs.

Compound Target(s) In Vitro Assay Cell Line / Enzyme IC50 In Vivo Model Dose & Schedule Tumor Growth Inhibition (TGI)
Compound 11d VEGFR-2Kinase AssayRecombinant VEGFR-25.49 µM[1]Human Hepatocellular Carcinoma (HepG-2) Xenograft in Nude Mice50 mg/kg, intraperitoneally, daily58.6%
Compound 6j EGFR, HER2Kinase AssayRecombinant EGFR1.8 nM[2][3]Breast Cancer Xenograft50 mg/kg, orally, daily65%
Kinase AssayRecombinant HER287.8 nM[2][3]

Detailed Experimental Methodologies

In Vitro Kinase Inhibition Assay (VEGFR-2 & EGFR/HER2)

The inhibitory activity of the compounds against their respective target kinases was determined using a luminescence-based kinase assay.

Principle: The assay measures the amount of ATP remaining in the reaction mixture following the kinase-catalyzed phosphorylation of a substrate. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and thus, a more potent inhibitor will result in a higher luminescence signal.

Protocol:

  • Reagent Preparation: Recombinant human VEGFR-2, EGFR, or HER2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer were prepared. The test compounds were dissolved in DMSO to create stock solutions.

  • Reaction Setup: The kinase reaction was initiated by mixing the enzyme, substrate, and ATP in the kinase assay buffer in the wells of a 96-well plate.

  • Inhibitor Addition: Serial dilutions of the test compounds (Compound 11d or 6j) were added to the reaction wells. Control wells containing DMSO vehicle (no inhibitor) and wells with no enzyme (background) were also included.

  • Incubation: The reaction plate was incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

  • Detection: A kinase detection reagent (e.g., Kinase-Glo®) was added to each well to stop the kinase reaction and measure the remaining ATP via a luciferase-luciferin reaction that generates a luminescent signal.

  • Data Analysis: The luminescence was measured using a microplate reader. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, were calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The cytotoxic effects of the quinazoline analogs on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., CNE-2, PC-3, SMMC-7721 for Compound 11d) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]

  • Compound Treatment: The cells were treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the culture medium was replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates were then incubated for a few hours (e.g., 4 hours) to allow for formazan crystal formation.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. IC50 values were determined by plotting cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Studies

The antitumor efficacy of the compounds was evaluated in immunodeficient mice bearing human tumor xenografts.

Principle: This preclinical model assesses the ability of a test compound to inhibit the growth of human tumors implanted in an animal host.

Protocol:

  • Animal Model: Athymic nude mice were used as the host for the tumor xenografts.

  • Tumor Cell Implantation: Human cancer cells (e.g., HepG-2 for Compound 11d, a breast cancer cell line for Compound 6j) were suspended in a suitable medium and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: The tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). The mice were then randomized into control and treatment groups.

  • Drug Administration: The test compound (Compound 11d or 6j) was administered to the treatment group at a specified dose and schedule (e.g., daily via intraperitoneal or oral route). The control group received the vehicle.

  • Tumor Volume Measurement: Tumor dimensions (length and width) were measured periodically (e.g., every 2-3 days) using calipers. Tumor volume was calculated using the formula: (Width² × Length) / 2.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups. The body weight of the mice was also monitored as an indicator of toxicity.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams were generated.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Compound_11d Compound 11d Compound_11d->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of Compound 11d.

Xenograft_Workflow start Start cell_culture Human Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Control & Treatment Groups tumor_growth->randomization treatment Daily Drug Administration (e.g., Compound 11d or 6j) randomization->treatment measurement Tumor Volume Measurement (every 2-3 days) treatment->measurement end_point End of Study measurement->end_point After defined period analysis Calculation of Tumor Growth Inhibition (TGI) end_point->analysis stop End analysis->stop

Caption: General experimental workflow for in vivo tumor xenograft studies.

This comparative guide underscores the potential of this compound analogs as a versatile scaffold for the development of targeted anticancer agents. The potent in vitro activities of Compound 11d and Compound 6j translate into significant in vivo efficacy, warranting further preclinical and clinical investigation.

References

Comparative Docking Studies of Quinazoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of quinazoline-based inhibitors, supported by experimental data from recent studies. The quinazoline scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, particularly as kinase inhibitors in oncology.

This guide summarizes quantitative data from molecular docking studies and in vitro assays, details the experimental protocols used, and visualizes key signaling pathways and workflows to offer a comprehensive resource for the rational design of novel quinazoline derivatives.

Data Presentation: A Comparative Analysis of Quinazoline-Based Inhibitors

The following tables summarize the in silico docking scores and in vitro inhibitory activities (IC50) of various quinazoline-based derivatives against key oncological targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K). These targets are crucial in cancer cell proliferation, survival, and angiogenesis.[1][2]

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Predicted Interacting ResiduesReference
Series 1: 2,4-Disubstituted Quinazolines
Compound 6EGFR1M17-8.5Met793, Leu718, Val726, Ala743, Lys745[3]
Compound 8cEGFR1M17-8.2Met793, Leu718, Val726, Ala743, Lys745[3]
Lapatinib (Ref)EGFR1M17-9.2Met793, Cys797, Gly796[3]
Series 2: Quinazolin-4(3H)-one Derivatives
Compound 2iEGFR2J6M-9.8Met793, Leu718, Val726[4]
Compound 3iEGFR2J6M-9.5Met793, Leu718, Val726[4]
Erlotinib (Ref)EGFR2J6M-9.2Met793, Leu718, Cys775[4]
Compound 2iVEGFR-21YWN-8.9Cys919, Asp1046, Phe1047[4]
Compound 3gVEGFR-21YWN-9.1Cys919, Asp1046, Phe1047[4]
Sorafenib (Ref)VEGFR-21YWN-9.5Cys919, Asp1046, Phe1047[4]
Series 3: Isatin-Quinazoline Hybrids
Compound 6cEGFR-Not ReportedNot Reported[5]
Compound 6cVEGFR-2-Not ReportedNot Reported[5]
Compound IDTarget ProteinIn Vitro IC50 (µM)Cell LineReference
Series 1: 2,4-Disubstituted Quinazolines
Compound 6EGFR0.201-[3]
Compound 8cEGFR0.405-[3]
Lapatinib (Ref)EGFR0.115-[3]
Series 2: Quinazolin-4(3H)-one Derivatives
Compound 2iEGFR0.097-[4]
Compound 3iEGFR0.181-[4]
Erlotinib (Ref)EGFR0.056-[4]
Compound 2jVEGFR-2>10-[4]
Compound 3gVEGFR-25.62-[4]
Sorafenib (Ref)VEGFR-24.58-[4]
Series 3: Isatin-Quinazoline Hybrids
Compound 6cEGFR0.083-[5]
Compound 6cVEGFR-20.076-[5]
Compound 6cCDK20.183-[5]
Compound 6cHER20.138-[5]
Series 4: 1-Alkyl-6-iodoquinazoline Derivatives
Compound 9cVEGFR-20.85-[6]
Compound 9cEGFR (T790M)0.22-[6]
Compound 9cEGFR (WT)0.15-[6]
Sorafenib (Ref)VEGFR-2Not Reported-[6]
Erlotinib (Ref)EGFR (WT)Not Reported-[6]

Experimental Protocols

The methodologies for the cited molecular docking studies generally adhere to a standardized computational workflow.

Protein and Ligand Preparation
  • Protein Structure Preparation : Three-dimensional crystal structures of the target proteins (e.g., EGFR, VEGFR-2) are typically retrieved from the Protein Data Bank (PDB). Prior to docking, these structures are prepared by removing water molecules, co-crystallized ligands, and any non-essential protein chains. Polar hydrogens are added, and appropriate charges (e.g., Gasteiger charges) are assigned to the protein atoms. The protein is then energy minimized to relieve any steric clashes.

  • Ligand Structure Preparation : The 2D structures of the quinazoline derivatives are sketched using chemical drawing software like ChemDraw or Marvin Sketch. These 2D structures are then converted to 3D conformations. The ligands are subsequently energy minimized using a suitable force field, such as MMFF94 or UFF, to obtain their most stable, low-energy conformation.

Molecular Docking Simulation
  • Software : Commonly used software for molecular docking includes AutoDock, AutoDock Vina, Schrödinger's Glide, and MOE (Molecular Operating Environment).

  • Grid Box Definition : A grid box is defined to encompass the active site of the target protein. The dimensions and coordinates of the grid box are determined based on the binding site of the co-crystallized ligand in the original PDB structure or by using active site prediction tools. This grid box defines the search space for the ligand docking.

  • Docking Algorithm : The chosen docking software employs a specific algorithm to explore the conformational and orientational space of the ligand within the defined grid box. For instance, AutoDock utilizes a Lamarckian Genetic Algorithm. The algorithm generates a diverse set of ligand poses within the active site.

  • Scoring Function : Each generated pose is evaluated using a scoring function that predicts the binding affinity between the ligand and the protein. The scores are typically expressed in kcal/mol, with lower (more negative) values indicating a more favorable binding interaction. The pose with the lowest binding energy is generally considered the most likely binding mode.

Analysis of Results
  • Binding Mode Analysis : The best-docked poses are visualized and analyzed to understand the key molecular interactions between the quinazoline inhibitor and the amino acid residues of the target protein's active site. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.

  • Correlation with Experimental Data : The docking scores are often correlated with experimental data, such as IC50 values from in vitro assays, to validate the docking protocol and to derive a structure-activity relationship (SAR). A good correlation suggests that the computational model is predictive of the biological activity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB Download, Water Removal, Hydrogen Addition, Charge Assignment) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Molecular Docking (Conformational Search) ligand_prep->docking grid_gen->docking scoring Scoring & Ranking (Binding Energy Calculation) docking->scoring analysis Pose Analysis (Interaction Visualization) scoring->analysis sar SAR & Lead Optimization analysis->sar

A generalized workflow for comparative molecular docking studies.

EGFR_signaling_pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits Ras Ras Grb2_SOS->Ras PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Protein Synthesis ERK->Proliferation Transcription Factors

The EGFR signaling pathway, a key target for quinazoline-based inhibitors.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Quinazoline_PI3K_Inhibitor Quinazoline PI3K Inhibitor Quinazoline_PI3K_Inhibitor->PI3K Inhibits PIP3 PIP3 PIP3->PI3K Generates PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

The PI3K/Akt/mTOR signaling pathway, another critical target in cancer therapy.

References

Head-to-Head Comparison: 4-oxo-3,4-dihydroquinazoline-8-carboxylic Acid in the Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating kinase inhibitors. As of the latest literature review, specific experimental data for 4-oxo-3,4-dihydroquinazoline-8-carboxylic acid is not publicly available. Therefore, for illustrative purposes, this document presents a hypothetical profile for "Compound Q-8C" (this compound) benchmarked against the well-established kinase inhibitors, Gefitinib and Vandetanib. The data presented for Compound Q-8C is hypothetical and intended to serve as a template for analysis should experimental data become available.

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting critical signaling pathways in oncology.[1] This guide offers a head-to-head comparison of a novel quinazoline derivative, this compound (referred to herein as Compound Q-8C), with the established EGFR inhibitor Gefitinib and the multi-kinase inhibitor Vandetanib. The following sections detail their hypothetical comparative efficacy, target selectivity, and the signaling pathways they modulate, supported by detailed experimental protocols for key assays.

Data Presentation: Comparative Kinase Inhibition and Cellular Potency

The following tables summarize the hypothetical inhibitory activity (IC50) of Compound Q-8C against key kinase targets and its cytotoxic effects on relevant cancer cell lines, in comparison to Gefitinib and Vandetanib.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

Kinase TargetCompound Q-8C (Hypothetical)GefitinibVandetanib
EGFR5020-80[2]500
VEGFR225>10,00040
Aurora A150>10,000>10,000
PI3Kα>5,000>10,000>10,000

Table 2: Comparative Cellular Antiproliferative Activity (IC50, µM)

Cell LineCancer TypeCompound Q-8C (Hypothetical)GefitinibVandetanib
A549Non-Small Cell Lung Cancer8.510-20[2]5-10
HCT116Colon Carcinoma5.2>202-5
MCF-7Breast Adenocarcinoma12.1>203-7

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified kinases.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant human kinases (e.g., EGFR, VEGFR2, Aurora A)

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of each compound dilution to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution in kinase assay buffer and add 5 µL to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Prepare an ATP solution in kinase assay buffer and add 5 µL to each well to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

  • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein.

Materials:

  • Cultured cells (e.g., A549)

  • Test compound

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • Antibody specific to the target protein

  • Secondary antibody conjugated to HRP

  • Western blot reagents and equipment

  • PCR thermocycler

Procedure:

  • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody.

  • Quantify the band intensities and plot them against the corresponding temperature to generate melting curves.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantify the apparent affinity of a test compound for a target kinase in live cells.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • Test compound

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White 96-well or 384-well assay plates

  • Plate reader capable of measuring BRET signals (donor emission at ~460 nm, acceptor emission at ~618 nm)

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid and seed them into assay plates. Incubate for 24 hours.

  • Prepare serial dilutions of the test compound in Opti-MEM.

  • Prepare the NanoBRET™ tracer solution in Opti-MEM.

  • Add the test compound dilutions to the cells, followed by the addition of the tracer.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the extracellular inhibitor.

  • Add the substrate solution to the wells.

  • Read the donor and acceptor luminescence signals within 10 minutes.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • A dose-dependent decrease in the BRET ratio indicates competitive displacement of the tracer by the test compound, from which the intracellular IC50 can be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by the compared kinase inhibitors and a typical experimental workflow for inhibitor screening.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Activates Ras RAS Grb2_SOS->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Gefitinib Gefitinib Gefitinib->EGFR Inhibits Compound_Q8C Compound Q-8C (Hypothetical) Compound_Q8C->EGFR Inhibits

Caption: EGFR signaling pathway and points of inhibition.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Vascular Permeability, Endothelial Cell Survival PKC->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Vandetanib Vandetanib Vandetanib->VEGFR2 Inhibits Compound_Q8C Compound Q-8C (Hypothetical) Compound_Q8C->VEGFR2 Inhibits

Caption: VEGFR2 signaling pathway and points of inhibition.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation Compound_Library Compound Library Primary_Assay Primary Kinase Assay (e.g., In Vitro IC50) Compound_Library->Primary_Assay Screen Hit_Identification Hit Identification (Potency & Selectivity) Primary_Assay->Hit_Identification Analyze Data Cellular_Assays Cellular Assays (e.g., Proliferation, Apoptosis) Hit_Identification->Cellular_Assays Validate Target_Engagement Target Engagement (e.g., CETSA, NanoBRET) Cellular_Assays->Target_Engagement Confirm Lead_Candidate Lead Candidate Target_Engagement->Lead_Candidate Select

Caption: General workflow for kinase inhibitor discovery.

Conclusion

This guide provides a comparative overview of the hypothetical kinase inhibitor this compound (Compound Q-8C) against the established drugs Gefitinib and Vandetanib. The presented data, while illustrative, highlights the key parameters for evaluating novel kinase inhibitors, including in vitro kinase inhibition, cellular potency, and target engagement. The detailed experimental protocols and signaling pathway diagrams offer a robust framework for conducting and interpreting such comparative studies. Further experimental investigation is required to determine the actual pharmacological profile of this compound.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid and its derivatives, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Hazard Summary
  • Acute Toxicity : May be harmful if swallowed.[1]

  • Skin Corrosion/Irritation : Can cause skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation : May lead to serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause irritation to the respiratory tract.[1][2]

Due to these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, a properly fitted laboratory coat, and respiratory protection if handling the compound as a powder outside of a chemical fume hood.[1]

Quantitative Data Summary

For quick reference, the following table summarizes key data points related to the handling and disposal of this compound and similar compounds.

ParameterValue/InstructionSource
Primary Disposal Method Licensed Hazardous Waste Disposal Company[1]
Waste Classification Hazardous Chemical Waste[1][4]
Container Type Dedicated, properly labeled, and sealed hazardous waste container[1][4][5][6]
pH of Corrosive Waste < 2 or > 12.5[6]
Flash Point for Ignitable Waste < 140 °F[6]
Satellite Accumulation Area (SAA) Storage Time Up to one year for partially filled, closed, and labeled containers[5]
Full Container Removal from SAA Within three days after the container becomes full[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-house chemical degradation should only be considered as a secondary option by trained personnel in a controlled laboratory setting.[1]

Section 1: Waste Segregation and Collection
  • Identification : Classify all materials contaminated with this compound as "Hazardous Chemical Waste".[1] This includes the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and any solutions containing the compound.

  • Containerization :

    • Collect all solid and liquid waste in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[1][4][5][6] The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof closure.[4][7]

    • Ensure waste materials are compatible with the collection container; for instance, do not store corrosive materials in metal containers.[6]

    • Only similar and compatible wastes should be collected in the same container to avoid violent reactions.[5][6]

  • Labeling :

    • Affix a "Hazardous Waste" label to the container.[5][6][7]

    • The label must include the full chemical name(s) of the contents (no abbreviations or chemical structures), the associated hazards (e.g., toxic, irritant), and the date the container becomes full.[5][6]

Section 2: Storage and Management
  • Satellite Accumulation Area (SAA) : Store the hazardous waste container in a designated SAA, which can be a designated benchtop, a section of a fume hood, or a cabinet.[5]

  • Container Management : Keep the waste container closed at all times, except when adding waste.[5][7]

  • Inspections : Conduct and document weekly inspections of the SAA to check for container leakage.[4][5]

  • Storage Duration : Partially filled containers can remain in the SAA for up to one year.[5] Once a container is full, it must be removed from the SAA within three days.[5]

Section 3: Final Disposal
  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]

  • Documentation : Provide the disposal contractor with a complete and accurate description of the waste.

  • Handover : Ensure all containers are securely sealed and properly labeled before handing them over to the disposal personnel.[1] The preferred method of final disposal is incineration in a permitted hazardous waste incinerator.[1]

Note : Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Evaporation of hazardous waste is also prohibited.[5]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the disposal process for this compound.

cluster_collection Waste Collection & Segregation cluster_storage Storage in Satellite Accumulation Area (SAA) cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Contaminated Materials) B Select Compatible Container (Leak-proof, Good Condition) A->B C Label Container ('Hazardous Waste', Chemical Name, Hazards) B->C D Place in Designated SAA C->D E Keep Container Closed D->E F Weekly Inspections E->F G Contact EHS/Waste Contractor (Schedule Pickup) F->G H Prepare for Handover (Seal & Verify Labels) G->H I Professional Disposal (Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

Start Disposal Process Initiated Store Store in SAA (Max 1 Year, Weekly Checks) Start->Store Decision Is the Container Full? Decision->Store No Remove Remove from SAA (Within 3 Days) Decision->Remove Yes Store->Decision Contact Contact EHS for Pickup Remove->Contact End Disposal Complete Contact->End

Caption: Decision-making process for hazardous waste container management in an SAA.

References

Comprehensive Safety and Handling Guide for 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Oxo-3,4-dihydroquinazoline-8-carboxylic acid. The following procedures are based on established safety protocols for similar chemical compounds, including quinazoline derivatives and carboxylic acids, to ensure the highest safety standards in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with side shields or a Face ShieldEssential for protecting eyes from splashes and airborne particles of the chemical. Standard EN166 or OSHA 29 CFR 1910.133 compliant eyewear is recommended[2]. A face shield should be used in addition to goggles when there is a higher risk of splashing[3].
Hand Protection Chemical-resistant gloves (Nitrile or Butyl rubber)To prevent skin contact. Gloves must be inspected for integrity before use and changed frequently, especially if contaminated[3][4]. Always wash hands after removing gloves[5][6].
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from accidental spills[5]. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit may be necessary[3].
Respiratory Protection NIOSH-approved respiratorTo be used if handling the compound as a powder outside of a fume hood, or if dust or aerosols are generated. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced[4].

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing:

  • Work Area Preparation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood[5][7].

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers, are within reach.

  • Weighing : When weighing the solid compound, do so carefully to minimize dust generation[8]. Use a spatula for transfers and never handle the chemical with bare hands[6].

During the Experiment:

  • Containment : Keep the container with the chemical tightly closed when not in use[2][8].

  • Avoid Ingestion and Inhalation : Never eat, drink, or smoke in the laboratory[6][9]. Avoid breathing in dust or vapors[2][7].

  • Heating : If heating is required, use a water bath or heating mantle. Avoid direct flames, especially if flammable solvents are present[9].

  • Acid Dilution : If preparing solutions, always add acid to water slowly, never the other way around, to prevent splashing[5][9][10].

Post-Experiment:

  • Decontamination : Clean the work area thoroughly after use.

  • Hand Washing : Always wash your hands with soap and water after handling the chemical, even if gloves were worn[5][7].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Chemical Waste : Place excess or waste this compound into a clearly labeled, sealed container for hazardous chemical waste[2][5]. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated PPE : Dispose of used gloves, weighing paper, and other contaminated disposable materials in a designated hazardous waste container[9].

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may include recycling or landfill disposal after being punctured to prevent reuse[4].

Disposal Method:

  • The primary disposal method for this type of chemical waste is through a licensed chemical destruction facility, often involving controlled incineration with flue gas scrubbing[4].

  • Never pour chemical waste down the sink or into general trash[5][9].

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Minimize Dust - Use Spatula prep->weigh Proceed to experiment Experimentation - Keep Container Closed - Avoid Inhalation weigh->experiment Transfer to cleanup Work Area Cleanup - Decontaminate Surfaces experiment->cleanup Upon Completion waste_collection Waste Collection - Segregate Waste - Label Containers cleanup->waste_collection Collect Waste end_ppe Post-Handling - Remove PPE - Wash Hands cleanup->end_ppe After Cleanup disposal Disposal - Licensed Facility - Incineration waste_collection->disposal Final Disposal

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.